Technical Documentation Center

DL-CYSTINE (15N2) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: DL-CYSTINE (15N2)

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Purification of DL-Cystine (¹⁵N₂)

This guide provides a comprehensive overview of the synthesis and purification of DL-Cystine (¹⁵N₂), a critical isotopically labeled amino acid for researchers, scientists, and drug development professionals. The methodo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and purification of DL-Cystine (¹⁵N₂), a critical isotopically labeled amino acid for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and validated analytical techniques, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction: The Significance of ¹⁵N-Labeled Cystine in Modern Research

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems without the complications of radioactivity.[1] DL-Cystine, doubly labeled with the stable isotope ¹⁵N (¹⁵N₂), serves as an invaluable tool in a multitude of research applications. The incorporation of ¹⁵N allows for the precise tracking and quantification of cystine and its metabolic derivatives by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] This enables detailed studies in proteomics, metabolomics, and drug metabolism, providing insights into protein structure and function, disease mechanisms, and the efficacy of therapeutic agents.[4][5] The synthesis of the racemic DL-form is often more cost-effective than stereospecific synthesis and is suitable for applications where stereochemistry is not a critical factor or where subsequent chiral resolution is planned.

Strategic Synthesis of DL-Cystine (¹⁵N₂)

The synthesis of DL-Cystine (¹⁵N₂) is a multi-step process that begins with the incorporation of the ¹⁵N isotope into a cysteine precursor, followed by the dimerization of two ¹⁵N-labeled cysteine molecules. A robust and well-established method for the synthesis of racemic amino acids is the Strecker synthesis, which will be adapted here for our purpose.[6][7][8]

Synthesis of DL-Cysteine (¹⁵N) via Modified Strecker Synthesis

The Strecker synthesis provides a direct route to racemic α-amino acids from an aldehyde, ammonia, and cyanide.[7] To introduce the ¹⁵N label, we will utilize ¹⁵N-labeled ammonium chloride as the nitrogen source.

Causality of Experimental Choices:

  • Starting Material: 2-(Tritylthio)acetaldehyde is chosen as the aldehyde component. The trityl protecting group on the sulfur atom is stable under the reaction conditions and can be readily removed in the subsequent deprotection step.

  • ¹⁵N Source: ¹⁵N-Ammonium chloride is a commercially available and reliable source for introducing the ¹⁵N isotope into the amino group.

  • Cyanide Source: Potassium cyanide is used as the cyanide source to form the intermediate α-aminonitrile.

  • Hydrolysis: Acid hydrolysis is a standard method to convert the nitrile group of the α-aminonitrile into a carboxylic acid, yielding the final amino acid.

Experimental Protocol: Synthesis of DL-Cysteine (¹⁵N)

  • Imine Formation: In a well-ventilated fume hood, dissolve 2-(tritylthio)acetaldehyde (1 equivalent) in methanol. Add ¹⁵N-ammonium chloride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the corresponding ¹⁵N-imine.

  • Cyanation: To the reaction mixture, add a solution of potassium cyanide (1.1 equivalents) in water dropwise while maintaining the temperature below 20°C with an ice bath. Stir the reaction mixture overnight at room temperature.

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and heat under reflux for 6-8 hours to hydrolyze the α-aminonitrile to DL-cysteine (¹⁵N) hydrochloride and cleave the trityl protecting group.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude DL-cysteine (¹⁵N). Filter the precipitate and wash with cold water.

Synthesis_Workflow cluster_synthesis Synthesis of DL-Cysteine (¹⁵N) Aldehyde 2-(Tritylthio)acetaldehyde Imine ¹⁵N-Imine Formation Aldehyde->Imine Ammonia ¹⁵NH₄Cl Ammonia->Imine Aminonitrile α-Aminonitrile (¹⁵N) Imine->Aminonitrile Cyanide KCN Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Cysteine Crude DL-Cysteine (¹⁵N) Hydrolysis->Cysteine

Figure 1: Workflow for the synthesis of DL-Cysteine (¹⁵N).
Oxidation of DL-Cysteine (¹⁵N) to DL-Cystine (¹⁵N₂)

The final step in the synthesis is the dimerization of two molecules of DL-cysteine (¹⁵N) to form DL-cystine (¹⁵N₂). This is achieved through a mild oxidation reaction that forms a disulfide bond between the thiol groups of two cysteine molecules.[1][9]

Causality of Experimental Choices:

  • Oxidizing Agent: Air oxidation in a slightly basic aqueous solution is a gentle and effective method for forming the disulfide bond. Hydrogen peroxide can also be used as a more controlled oxidizing agent.

  • pH Control: The reaction is typically carried out at a pH between 8 and 9 to facilitate the deprotonation of the thiol group, making it more susceptible to oxidation.

Experimental Protocol: Oxidation to DL-Cystine (¹⁵N₂)

  • Dissolution: Dissolve the crude DL-cysteine (¹⁵N) in deionized water and adjust the pH to 8.5 with a dilute solution of ammonium hydroxide.

  • Oxidation: Vigorously stir the solution while bubbling air through it for 24-48 hours. Alternatively, add a 3% solution of hydrogen peroxide dropwise until the reaction is complete (monitored by the disappearance of the free thiol using Ellman's reagent).

  • Precipitation: The less soluble DL-cystine (¹⁵N₂) will precipitate out of the solution as the reaction proceeds.

  • Isolation: Collect the precipitated DL-cystine (¹⁵N₂) by filtration and wash with cold water and then with ethanol.

Rigorous Purification of DL-Cystine (¹⁵N₂)

The purity of the isotopically labeled compound is paramount for its intended applications.[10] The crude DL-Cystine (¹⁵N₂) will be purified by recrystallization to remove unreacted starting materials and by-products.

Causality of Experimental Choices:

  • Recrystallization Solvent: A dilute solution of hydrochloric acid is an excellent solvent for cystine at elevated temperatures, while its solubility decreases significantly upon cooling, allowing for effective crystallization.

  • Decolorization: Activated charcoal is used to remove colored impurities that may have formed during the synthesis.

Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude DL-cystine (¹⁵N₂) in a minimal amount of hot 2 M hydrochloric acid.

  • Decolorization: Add a small amount of activated charcoal to the hot solution and boil for 5-10 minutes.

  • Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of DL-Cystine (¹⁵N₂) hydrochloride.

  • Neutralization and Isolation: Collect the crystals by filtration and wash with a small amount of cold acetone. Dissolve the crystals in water and adjust the pH to its isoelectric point (around pH 5-6) with ammonium hydroxide to precipitate the pure DL-Cystine (¹⁵N₂).

  • Final Washing and Drying: Filter the purified DL-Cystine (¹⁵N₂), wash with cold water, then ethanol, and finally ether. Dry the product under vacuum.

Purification_Workflow cluster_purification Purification of DL-Cystine (¹⁵N₂) Crude Crude DL-Cystine (¹⁵N₂) Dissolve Dissolution in hot HCl Crude->Dissolve Decolorize Decolorization with Charcoal Dissolve->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Crystallize Crystallization Filter_Hot->Crystallize Neutralize Neutralization & Precipitation Crystallize->Neutralize Pure Pure DL-Cystine (¹⁵N₂) Neutralize->Pure

Figure 2: Workflow for the purification of DL-Cystine (¹⁵N₂).

Analytical Validation of DL-Cystine (¹⁵N₂)

A battery of analytical techniques must be employed to confirm the identity, purity, and isotopic enrichment of the synthesized DL-Cystine (¹⁵N₂).

Confirmation of Chemical Identity and Purity
Analytical TechniqueParameter MeasuredExpected Result
¹H NMR Chemical shifts and coupling constantsSpectrum consistent with the structure of cystine.
¹³C NMR Chemical shifts of carbon atomsSpectrum consistent with the structure of cystine.
FT-IR Vibrational frequencies of functional groupsCharacteristic peaks for N-H, C=O, C-N, and S-S bonds.
Melting Point Temperature of phase transitionSharp melting point consistent with literature values for DL-cystine.
Elemental Analysis %C, %H, %N, %SValues should be within ±0.4% of the theoretical values for C₆H₁₂N₂O₄S₂.
Determination of Isotopic Enrichment

Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for determining the isotopic enrichment of the final product.[11] The analysis will reveal the distribution of isotopologues.

  • Expected Mass Spectrum: The mass spectrum should show a predominant molecular ion peak corresponding to [M+H]⁺ for DL-Cystine (¹⁵N₂). The mass of this ion will be shifted by +2 Da compared to the unlabeled compound due to the presence of two ¹⁵N atoms. The isotopic purity is calculated from the relative intensities of the labeled and unlabeled species.[11]

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR provides direct evidence of the incorporation of the ¹⁵N isotope and can be used to confirm the position of the label within the molecule.[12][13]

  • Expected ¹⁵N NMR Spectrum: A single resonance peak is expected in the ¹⁵N NMR spectrum, confirming the presence of the ¹⁵N-labeled amino groups. The chemical shift will be characteristic of the nitrogen atom in the amino group of cystine.

Conclusion

The successful synthesis and purification of DL-Cystine (¹⁵N₂) as outlined in this guide provides researchers with a high-quality, isotopically labeled compound essential for advanced biological and pharmaceutical research. The combination of a modified Strecker synthesis for ¹⁵N incorporation, followed by controlled oxidation and rigorous purification, ensures a product of high chemical and isotopic purity. The comprehensive analytical validation serves as a self-validating system, confirming the integrity of the final product and its suitability for demanding research applications.

References

  • Akaike, T., Ida, T., Wei, F.-Y., Nishida, M., Kumagai, Y., Alam, M. M., Ihara, H., Sawa, T., Matsunaga, T., Kasamatsu, S., & Motohashi, H. (2017). Cysteinyl-tRNA synthetase governs cysteine polysulfidation and mitochondrial bioenergetics. Nature Communications, 8(1), 1177. [Link]

  • Bichon, E., Dervilly-Pinel, G., & Le Bizec, B. (2018). Determination of l-cysteine origin on the basis of its δ15N values. Food Chemistry, 262, 15-20. [Link]

  • Flynn, G. C., & Gokulrangan, G. (2013). Cysteine Racemization on IgG Heavy and Light Chains. Journal of Biological Chemistry, 288(48), 34599–34608. [Link]

  • Ganesan, A. (2006). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology, 10(3), 231–239. [Link]

  • He, L., He, T., Farrar, S., Ji, L., Liu, T., & Ma, X. (2017). Antioxidants Maintain Cellular Redox Homeostasis by Elimination of Reactive Oxygen Species. Cellular Physiology and Biochemistry, 44(2), 532–553. [Link]

  • Lei, X. G., Zhu, J. H., Cheng, W. H., Bao, Y., Ho, Y. S., & Reddi, A. R. (2014). Paradoxical roles of antioxidant enzymes: basic mechanisms and health implications. Physiological reviews, 94(1), 307–328. [Link]

  • O'Donnell, M. J. (2009). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]

  • ResearchGate. (2021). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Trivedi, D., Trivedi, M. K., Branton, A., & Jana, S. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. JOJ Material Sci, 6(4). [Link]

  • Wikipedia. (2023, December 29). Strecker amino acid synthesis. In Wikipedia. [Link]

  • World Journal of Pharmaceutical Research. (2021). OXIDATION OF L-CYSTEINE AND DL-METHIONINE: A COMPARATIVE KINETIC APPROACH. [Link]

  • Zhang, Y., & Cremer, P. S. (2006). Interactions between Macromolecules and Ions: The Hofmeister Series. Current Opinion in Chemical Biology, 10(6), 658–663. [Link]

Sources

Exploratory

Strategic Sourcing and Technical Utilization of DL-CYSTINE (15N2)

The following technical guide details the commercial landscape, procurement specifications, and experimental application of DL-CYSTINE (15N2) . Executive Summary: The Isotopic Niche In the realm of stable isotope-labeled...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement specifications, and experimental application of DL-CYSTINE (15N2) .

Executive Summary: The Isotopic Niche

In the realm of stable isotope-labeled standards, DL-Cystine (15N2) occupies a specialized niche distinct from its enantiomerically pure counterpart, L-Cystine. While L-Cystine (15N2) is the industry standard for metabolic labeling (SILAC) and proteomic quantification, the racemic DL-form is primarily utilized in:

  • Non-Stereospecific Mass Spectrometry: As an Internal Standard (IS) for total cystine quantification where chiral separation is unnecessary.[1]

  • Small Molecule NMR: As a reference standard for distinguishing racemic mixtures vs. pure enantiomers in complex matrices.[1]

  • Crystallography & Material Science: Investigating centrosymmetric crystal packing behaviors of racemic amino acids.

This guide provides a validated pathway for sourcing this specific isotopologue and integrating it into high-sensitivity analytical workflows.

Commercial Supplier Landscape

Unlike L-Cystine (15N2), which is widely available from major distributors, DL-Cystine (15N2) is a catalog rarity.[1][2] Most suppliers stock the L-form; therefore, precise specification during procurement is critical to avoid stereochemical mismatch.[1][2]

Primary Validated Source

The most reliable commercial stock item for DL-Cystine (15N2) is manufactured by Cambridge Isotope Laboratories (CIL) .[1]

SupplierProduct CodeEnrichmentChemical PurityPack SizeNotes
Cambridge Isotope Labs CLM-520 95% 15N≥98%0.1g, 0.25gPrimary Stock Item. The industry "Gold Standard" for this specific racemate.[2]
Fujifilm Wako CLM-520 95% 15N≥98%VariesDistributes CIL products in specific Asian markets.[2]
BOC Sciences Inquire95-98% 15N>98%CustomOften synthesis-on-demand; lead times may apply.[2]
Sigma-Aldrich N/AN/AN/AN/APrimarily stocks L-Cystine (15N2) (Cat# 600105).[1] Verify chirality before ordering.

Procurement Warning: Many "Aggregator" websites (e.g., MolPort, PubChem vendors) often conflate L- and DL- forms.[1][2] Always verify the CAS Number (if specific) or the explicit stereochemical descriptor "DL" or "(±)" on the Certificate of Analysis (CoA) before purchase.[1]

Technical Specifications & Quality Criticality

When validating DL-Cystine (15N2) for use as an Internal Standard, three parameters define its fitness for purpose:

A. Isotopic Enrichment (Atom %)[1][3]
  • Requirement: ≥95% 15N per nitrogen site.[1][3][4][5][6]

  • Impact: Lower enrichment leads to "isotopic overlap" with the M+1 natural abundance peak of the analyte, complicating deconvolution algorithms in MS/MS.[1]

B. Chemical Purity & Solubility Profile
  • Requirement: ≥98% Chemical Purity.

  • Critical Constraint: Cystine is notoriously insoluble in neutral aqueous buffers.[1]

  • Handling: The material must be dissolved in 1M HCl or 1M NaOH to generate a primary stock solution.[1] Attempting to dissolve in pure water or methanol will result in suspension, leading to gravimetric errors.[1]

C. Mass Shift Definition
  • Formula:

    
    
    
  • Mass Shift: +2 Da (approx) relative to unlabeled DL-Cystine.[1]

    • Unlabeled Monoisotopic Mass: ~240.02 Da

    • 15N2 Labeled Mass: ~242.02 Da

  • MS Transition: In ESI+ mode (typically detecting

    
    ), the parent ion shifts from 241.0  to 243.0 .[1]
    

Experimental Protocol: Solubilization & LC-MS/MS Workflow

The following protocol ensures quantitative accuracy when using DL-Cystine (15N2) as an Internal Standard (IS).

Phase 1: Stock Solution Preparation (The "Acid Lock" Method)[1]
  • Objective: Create a stable 10 mM stock solution.

  • Rationale: Acidic conditions prevent disulfide exchange and ensure complete solubility.[1]

  • Weighing: Accurately weigh 2.42 mg of DL-Cystine (15N2) into a glass vial.

  • Solubilization: Add 1.0 mL of 1.0 M HCl . Vortex vigorously for 60 seconds.[1]

    • Note: If solution remains cloudy, sonicate at 40°C for 5 minutes.

  • Dilution: Once fully dissolved, this stock is stable at -20°C for 6 months.

  • Working Solution: Dilute the acid stock 1:100 into 0.1% Formic Acid/Water immediately prior to spiking samples.

Phase 2: LC-MS/MS Method Parameters[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • MRM Transitions (ESI Positive):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cystine (Native) 241.0152.015
DL-Cystine (15N2) 243.0 153.0 15

Note: The product ion 153.0 corresponds to the loss of a cysteine moiety retaining one 15N atom.

Visualized Workflows

Diagram 1: Supply Chain & Quality Verification

This flowchart illustrates the critical decision nodes when sourcing DL-Cystine (15N2) to ensure stereochemical accuracy.

SupplyChain Start Need DL-Cystine (15N2) Search Search Catalog Start->Search Check Verify Stereochemistry (L vs DL) Search->Check Decision Is DL Explicit? Check->Decision OrderCIL Order CIL CLM-520 Decision->OrderCIL Yes (Catalog Found) Custom Request Custom Synthesis (BOC/TRC) Decision->Custom No (Only L-form found) QC In-House QC: Chiral HPLC or Optical Rotation OrderCIL->QC Custom->QC Approve Release for Use QC->Approve

Caption: Decision logic for sourcing DL-Cystine (15N2) to avoid stereochemical errors.

Diagram 2: Analytical Workflow (LC-MS/MS)

This diagram details the "Acid Lock" preparation method required to maintain stability and solubility.

Workflow Powder Solid DL-Cystine (15N2) Stock Primary Stock (10mM) Stable @ -20°C Powder->Stock Dissolve Solvent Solvent: 1M HCl (Crucial for Solubility) Solvent->Stock Dilution Working Solution (0.1% Formic Acid) Stock->Dilution 1:100 Dilution Spike Spike into Sample Dilution->Spike LCMS LC-MS/MS Analysis (MRM 243.0 -> 153.0) Spike->LCMS

Caption: The "Acid Lock" solubilization protocol ensures homogeneity before MS injection.

References

  • PubChem. (2025).[1] Cystine 15N2 - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

Isotopic enrichment levels of commercially available DL-CYSTINE (15N2)

Isotopic enrichment levels of commercially available DL-CYSTINE (15N2)[1][2][3][4] Technical Guide: Isotopic Enrichment & Analytical Application of DL-CYSTINE ( N ) Executive Summary DL-Cystine ( N ) is a stable isotope-...

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic enrichment levels of commercially available DL-CYSTINE (15N2)[1][2][3][4]

Technical Guide: Isotopic Enrichment & Analytical Application of DL-CYSTINE ( N )

Executive Summary

DL-Cystine (


N

)
is a stable isotope-labeled isotopologue of cystine, comprising a racemic mixture of D- and L-enantiomers where both nitrogen atoms are enriched with the heavier

N isotope. While L-Cystine (

N

) is the standard for metabolic flux analysis in biological systems, the DL-form serves a critical, specific role as a cost-effective, robust Internal Standard (IS) for total cystine quantification via Isotope Dilution Mass Spectrometry (IDMS).

Commercially available DL-Cystine (


N

) typically features an isotopic enrichment level of 95–98 atom %

N
.[2] This guide analyzes the technical specifications of this isotopologue, validates its enrichment levels, and details its application in quantitative LC-MS/MS workflows where chiral differentiation is non-critical or controlled.

Technical Specifications & Commercial Landscape

Unlike the L-isomer, which is often produced via fermentation or enzymatic synthesis (yielding >99% purity), DL-Cystine is typically synthesized chemically. This synthetic route influences its final isotopic enrichment specifications.

Comparative Specifications: DL- vs. L-Cystine ( N )[2][3]

The following table summarizes the key differences in specifications between the commercially available racemic (DL) and enantiopure (L) forms.

FeatureDL-Cystine (

N

)
L-Cystine (

N

)
Typical Enrichment 95 – 98 atom %

N
>98 – 99 atom %

N
Chemical Purity

98%

99%
Chirality Racemic (50:50 mixture of D/L)Enantiopure (L-form)
Primary Application Internal Standard (Quantification)Metabolic Tracing, Proteomics (SILAC)
Cost Efficiency High (Lower production cost)Moderate to Low
Mass Shift +2 Da (M+2)+2 Da (M+2)
Causality of Enrichment Levels

The slightly lower enrichment specification for DL-Cystine (often cited as 95% by major suppliers like Cambridge Isotope Laboratories, Product Code CLM-520) stems from the starting material purity in chemical synthesis.

  • Mechanism: The synthesis often involves the oxidation of DL-Cysteine (

    
    N). If the 
    
    
    
    N-labeled precursor (e.g.,
    
    
    NH
    
    
    Cl or phthalimide-
    
    
    N) has a 98% enrichment, the statistical probability of forming a dimer (Cystine) with two labeled nitrogens follows a binomial distribution.
  • Implication: A 95% enrichment is sufficient for IDMS because the "M+0" (unlabeled) contribution is mathematically corrected in the calibration curve, provided the enrichment is stable and characterized.

Analytical Validation of Enrichment

Trustworthiness in data requires verifying the manufacturer's Certificate of Analysis (CoA). The following protocol describes how to validate the isotopic enrichment of DL-Cystine (


N

) using High-Resolution Mass Spectrometry (HRMS).
Validation Protocol: Direct Infusion HRMS

Objective: Determine the ratio of


N

(M+2) to

N

N (M+1) and

N

(M+0).

Reagents:

  • DL-Cystine (

    
    N
    
    
    
    ) standard.[2][3][5][6]
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Reducing Agent (Optional but recommended): Dithiothreitol (DTT) if analyzing as Cysteine monomer to prevent aggregation issues. Note: Analyzing as the dimer (Cystine) is preferred to verify the integrity of the disulfide bond labeling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of DL-Cystine (

    
    N
    
    
    
    ) in 1 mL of 1 M HCl (Cystine has poor solubility in neutral water). Dilute to 10 µM in the Solvent mixture.
  • Instrument Setup: Tune the Q-TOF or Orbitrap MS in Positive Electrospray Ionization (ESI+) mode.

  • Acquisition: Acquire spectra over the range m/z 200–300.

  • Target Ions:

    • [M+H]

      
       for Unlabeled Cystine: m/z 241.03
      
    • [M+H]

      
       for 
      
      
      
      N
      
      
      -Cystine:
      m/z 242.03
    • [M+H]

      
       for 
      
      
      
      N
      
      
      -Cystine (Target):
      m/z 243.02
  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the respective ion peak.

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary utility of DL-Cystine (


N

) is as an Internal Standard for quantifying total cystine in biological matrices (plasma/urine).

Expert Insight: Why use DL instead of L? In standard Reverse-Phase Chromatography (C18), D- and L-Cystine co-elute. The Mass Spectrometer distinguishes the analyte (L-Cystine, endogenous) from the standard (DL-Cystine


N

) by mass. Since the ionization efficiency of the enantiomers is identical in an achiral environment, the DL-mixture acts as a perfect surrogate for the L-analyte, often at a significantly lower cost.
Workflow Diagram: IDMS Quantification

The following diagram illustrates the critical pathway from sample spiking to quantitation, highlighting the reduction step often used to measure "Total Cysteine/Cystine."

IDMS_Workflow cluster_0 Mass Shift Tracking Sample Biological Sample (Plasma/Urine) IS_Spike Spike with IS: DL-Cystine (15N2) Sample->IS_Spike Add Known Amount Equilibration Equilibration (Mixing) IS_Spike->Equilibration Reduction Reduction (Optional) (DTT/TCEP) Converts to Cysteine Equilibration->Reduction Break Disulfides Derivatization Derivatization (e.g., FMOC/NEM) Stabilizes Thiol Reduction->Derivatization Block Free Thiols LC_Separation LC Separation (C18 Column) Co-elution of L & DL Derivatization->LC_Separation MS_Detection MS/MS Detection MRM Transitions LC_Separation->MS_Detection Quant Quantification Ratio (Analyte/IS) MS_Detection->Quant Calc Ratio

Figure 1: Workflow for Isotope Dilution Mass Spectrometry using DL-Cystine (


N

) as an Internal Standard. Note that if reduction is performed, the readout is Total Cysteine; if not, it is Free Cystine.
Experimental Protocol: Plasma Cystine Quantification

1. Sample Preparation:

  • Aliquot 50 µL of plasma.

  • Spike: Add 10 µL of DL-Cystine (

    
    N
    
    
    
    ) IS solution (100 µM in 0.1 M HCl).
  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Vortex for 30s and centrifuge at 14,000 x g for 10 min at 4°C.

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MRM Transitions (Multiple Reaction Monitoring):

  • Analyte (Endogenous Cystine): m/z 241.0

    
     152.0 (Loss of C
    
    
    
    H
    
    
    NO
    
    
    S)
  • Internal Standard (DL-Cystine

    
    N
    
    
    
    ):
    m/z 243.0
    
    
    153.0 (Note: The fragment also carries one
    
    
    N label).

4. Data Analysis: Calculate the Area Ratio (


). Plot against a calibration curve of unlabeled L-Cystine standards spiked with the same fixed concentration of DL-Cystine (

N

).

Handling & Stability

To maintain the specified enrichment and chemical integrity:

  • Avoid Isotopic Exchange: While backbone nitrogen (

    
    N) is non-exchangeable under physiological conditions, avoid extreme pH (>12) for prolonged periods which can degrade the cystine molecule itself (beta-elimination).
    
  • Solubility: DL-Cystine is notoriously insoluble in neutral water. Always prepare stock solutions in 0.1 M to 1 M HCl .

  • Racemization: If using a Chiral Column (e.g., Crownpak CR) to separate enantiomers, ensure the standard is indeed DL. If the assay aims to quantify only L-Cystine in the presence of D-Cystine, a pure L-Cystine (

    
    N
    
    
    
    ) standard is preferred to avoid interference. For standard achiral C18 methods, DL is perfectly acceptable.

References

  • National Institutes of Health (NIH). Quantitative determination of cystine in biological samples using LC-MS/MS. [Link]

Sources

Exploratory

Precision in Proteomics: A Technical Guide to Stable Isotope Labeling

Executive Summary In the high-stakes arena of drug development and systems biology, qualitative "presence/absence" data is no longer sufficient. The shift toward quantitative proteomics allows researchers to measure prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development and systems biology, qualitative "presence/absence" data is no longer sufficient. The shift toward quantitative proteomics allows researchers to measure precise changes in protein abundance, turnover, and post-translational modifications (PTMs). Stable isotope labeling serves as the bedrock of this transition, converting mass spectrometers from simple identification tools into precise molecular balances.

This guide moves beyond basic textbook definitions to explore the causality and strategic application of stable isotope labeling. We will dissect the three dominant modalities—Metabolic (SILAC), Chemical (TMT/iTRAQ), and Enzymatic (


)—and provide self-validating protocols to ensure data integrity in your experimental pipelines.

Part 1: The Physics of Quantitation

The fundamental principle of stable isotope labeling is the introduction of a mass difference (mass tag) that is chemically identical but physically distinct.[] By incorporating heavy stable isotopes (e.g.,


, 

,

) into peptides, we create a predictable mass shift (

) visible in the mass spectrometer (MS).[2]
The "Heavy" Proteome

Unlike radioactive isotopes, stable isotopes do not decay. They alter the Mass-to-Charge Ratio (m/z) of the peptide without affecting its physicochemical properties (retention time, ionization efficiency) during Liquid Chromatography (LC).

  • Light (L): Natural abundance isotopes (e.g.,

    
    ).
    
  • Heavy (H): Enriched stable isotopes (e.g.,

    
    ).
    

In a typical MS1 spectrum, the "Light" and "Heavy" peptides appear as doublets separated by the specific mass shift. The ratio of their peak intensities provides the relative abundance.

Part 2: Strategic Methodologies (The "How" and "Why")

Metabolic Labeling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

The Gold Standard for Accuracy

SILAC incorporates the label at the earliest possible point: in vivo during protein synthesis. This minimizes technical variation because samples can be mixed immediately after lysis.

  • Mechanism: Cells are cultured in media where specific amino acids (usually Lysine and Arginine) are replaced by their heavy counterparts (e.g.,

    
    -Arginine).
    
  • Why Lys/Arg? Trypsin cleaves at the C-terminus of Lysine and Arginine, ensuring every tryptic peptide (except the C-terminal peptide of the protein) carries at least one label.

  • Strategic Use: Ideal for detecting small changes in protein expression (e.g., signaling pathway activation) due to its lack of sample processing bias.

Chemical Labeling: TMT (Tandem Mass Tag) & iTRAQ

High-Throughput Multiplexing [3]

When analyzing clinical tissue samples or biofluids where metabolic labeling is impossible, chemical labeling is the method of choice.

  • Mechanism: These are isobaric tags . The tag consists of a reporter group and a balance group. The total mass of the tag is constant across all channels (e.g., 126-131 Da), so labeled peptides from different samples co-elute and appear as a single peak in MS1.

  • Quantification: During MS/MS fragmentation, the tag cleaves, releasing the reporter ions. The intensity of these low-mass reporter ions provides the quantification for each sample.

  • Strategic Use: High-throughput screening (up to 18-plex with TMTpro).

  • Caveat: Ratio Compression . Co-isolation of interfering ions can suppress the true ratio. This is mitigated by using MS3 acquisition modes (SPS-MS3).

Enzymatic Labeling:

The Cost-Effective Alternative

  • Mechanism: During tryptic digestion, the enzyme catalyzes the exchange of two oxygen atoms at the C-terminus of the peptide with oxygen from the solvent. By performing digestion in

    
    , a 4 Da mass shift is introduced.[4]
    
  • Strategic Use: Cost-effective relative quantification without expensive reagents.

  • Critical Control: The reaction must be quenched at low pH to prevent back-exchange with atmospheric

    
    .
    
Absolute Quantitation: AQUA

Clinical Precision

For validating biomarkers, relative changes are insufficient. You need concentration (fmol/mg).

  • Mechanism: "Spike-in" of a synthetic, heavy-labeled peptide (Internal Standard) of known concentration.

  • Strategic Use: Targeted proteomics (SRM/MRM) to determine the absolute quantity of a specific protein in a complex mixture.

Part 3: Experimental Workflow & Self-Validating Protocols

Visualization: The Decision Matrix

The following diagram illustrates the logical flow for selecting the correct labeling strategy based on your sample type and research goal.

LabelingStrategy Start Experimental Goal SampleType Sample Type? Start->SampleType CellCulture Cell Culture SampleType->CellCulture TissueBiofluid Tissue / Biofluid SampleType->TissueBiofluid QuantType Quantification Needs? CellCulture->QuantType TissueBiofluid->QuantType Absolute Absolute (conc.) QuantType->Absolute Biomarker Validation Relative Relative (fold-change) QuantType->Relative Discovery AQUA AQUA Peptides (Targeted) Absolute->AQUA Throughput Throughput? Relative->Throughput HighPlex High (>4 samples) Throughput->HighPlex Clinical Cohorts LowPlex Low (2-3 samples) Throughput->LowPlex Mechanism Study TMT TMT / iTRAQ (Max Throughput) HighPlex->TMT SILAC SILAC / pSILAC (Max Accuracy) LowPlex->SILAC If Cells O18 18-O Labeling (Cost Effective) LowPlex->O18 If Tissue (Budget)

Caption: Decision matrix for selecting stable isotope labeling strategies based on sample origin and analytical requirements.

Protocol: High-Fidelity TMT Labeling (Self-Validating)

This protocol includes "Checkpoints" to ensure data integrity before committing to expensive MS time.

Materials:

  • Protein Lysate (100

    
    g per condition)
    
  • TEAB Buffer (100 mM, pH 8.5)

  • TMT Reagents (equilibrated to room temp)

  • Hydroxylamine (5%)

Step-by-Step Methodology:

  • Protein Extraction & Reduction/Alkylation:

    • Lyse cells in SDS-free buffer (or use S-Trap protocol).

    • Reduce with 5 mM TCEP (55°C, 20 min).

    • Alkylate with 10 mM Iodoacetamide (Room Temp, Dark, 15 min).

    • Causality: Reduction breaks disulfide bonds to unfold proteins; alkylation prevents them from reforming, ensuring trypsin access.

  • Digestion:

    • Add Trypsin (1:50 enzyme:protein ratio).[5] Incubate overnight at 37°C.

    • Checkpoint 1 (Peptide Assay): Quantify peptides using a colorimetric peptide assay (e.g., Pierce Quantitative Fluorometric Peptide Assay). Do not rely on starting protein amounts. Digestion efficiency varies.

  • Labeling:

    • Resuspend TMT reagent in anhydrous acetonitrile.

    • Add TMT reagent to peptide samples (1:4 peptide:reagent w/w ratio).

    • Incubate 1 hour at Room Temp.

    • Checkpoint 2 (Labeling Efficiency Check): Take a 1

      
      L aliquot from one channel. Run a short LC-MS method. Check for >98% labeling efficiency (N-terminus and Lysine). If <95%, add fresh reagent and incubate for 30 mins.
      
  • Quenching:

    • Add 5% Hydroxylamine to the reaction. Incubate 15 mins.

    • Causality: Hydroxylamine scavenges unreacted TMT reagent, preventing it from labeling other peptides when samples are mixed.

  • Mixing & Fractionation:

    • Mix samples 1:1 based on the peptide quantification from Checkpoint 1.

    • Desalt (C18 SPE).

    • Perform High pH Reversed-Phase Fractionation to reduce complexity.

Part 4: Comparative Analysis

FeatureSILAC (Metabolic)TMT / iTRAQ (Chemical)

(Enzymatic)
AQUA (Synthetic)
Label Incorporation In vivo (Cell Culture)In vitro (Peptide level)In vitro (Digestion)Spike-in
Multiplexing Low (2-3 plex)High (up to 18-plex)Low (2 plex)N/A (Targeted)
Accuracy Very High (<10% CV)High (subject to compression)ModerateAbsolute
Sample Compatibility Living Cells onlyAny (Tissue, Plasma, Cells)AnyAny
Cost High (Media/FBS)High (Reagents)LowHigh (Peptide Synthesis)
Primary Limitation Incomplete incorporationRatio CompressionBack-exchangeTargeted only

Part 5: Applications in Drug Development[6]

Target Engagement & Mechanism of Action (MoA)

In early discovery, confirming that a small molecule binds its intended target is critical.

  • Application: Thermal Proteome Profiling (TPP) uses TMT labeling. Cells are treated with the drug and heated to various temperatures. Drug binding stabilizes the protein, shifting its melting curve compared to the vehicle control. TMT allows simultaneous analysis of 10+ temperature points.

Pharmacokinetics & Metabolism (ADME)

Stable isotopes are not just for proteomics; they are vital for tracing drug fate.[][6]

  • Application: Labeling the drug itself (e.g., Deuterium or

    
    ) allows researchers to distinguish the drug and its metabolites from endogenous background using MS.[] This is essential for determining metabolic stability and identification of toxic metabolites.
    
Biomarker Verification (Clinical Trials)

Once a candidate biomarker is identified via TMT/SILAC, it must be validated in patient cohorts.

  • Application: AQUA-SRM . Synthetic heavy peptides corresponding to the biomarker are spiked into patient plasma. The mass spectrometer targets only these specific peptides, providing an absolute concentration (e.g., ng/mL) to correlate with disease progression or drug efficacy.

References

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

  • Thompson, A., et al. (2003). "Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS." Analytical Chemistry. Link

  • Gerber, S. A., et al. (2003).[7] "Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS." Proceedings of the National Academy of Sciences (PNAS). Link

  • Yao, X., et al. (2001). "Proteolytic 18O labeling for comparative proteomics: model studies with two serotypes of adenovirus." Analytical Chemistry. Link

  • Rauniyar, N., & Yates, J. R. (2014). "Isobaric labeling-based relative quantification in shotgun proteomics." Journal of Proteome Research. Link

Sources

Protocols & Analytical Methods

Method

Revolutionizing Proteome Dynamics: A Guide to DL-Cystine (¹⁵N₂) for High-Fidelity Protein Turnover Studies

Introduction: Unveiling the Dynamic Proteome with Stable Isotope Labeling The cellular proteome is not a static entity but a highly dynamic environment characterized by the continuous synthesis and degradation of protein...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamic Proteome with Stable Isotope Labeling

The cellular proteome is not a static entity but a highly dynamic environment characterized by the continuous synthesis and degradation of proteins. This process, known as protein turnover, is fundamental to cellular homeostasis, adaptation, and signaling.[1] Dysregulation of protein turnover is implicated in a multitude of pathological states, making its study a cornerstone of modern biological and pharmaceutical research.[1]

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and safe alternative to radioactive tracers for quantifying protein dynamics.[][3] By introducing non-radioactive heavy isotopes like ¹⁵N into amino acids, researchers can elegantly track their incorporation into newly synthesized proteins and monitor their subsequent degradation over time.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DL-Cystine (¹⁵N₂) for in-depth protein turnover studies. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Cystine, a disulfide-linked dimer of cysteine, plays a critical role in protein structure and function through the formation of disulfide bonds, which are vital for the stability and activity of many extracellular and secreted proteins.[5] Furthermore, cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.[6] The use of DL-Cystine (¹⁵N₂), a racemic mixture of L- and D-cystine with both nitrogen atoms labeled, presents a cost-effective approach for introducing a stable isotope tracer into the cellular machinery.[][7]

The Rationale for DL-Cystine (¹⁵N₂): A Cost-Effective Tracer with Important Considerations

The choice of a stable isotope-labeled amino acid is a critical step in designing a protein turnover study. While enantiomerically pure L-amino acids are the direct building blocks of proteins, the synthesis of racemic mixtures is often more economical.[8] This presents DL-Cystine (¹⁵N₂) as an attractive option for large-scale or long-term studies where cost is a significant factor.

However, the use of a racemic mixture necessitates a clear understanding of the metabolic fate of both the L- and D-enantiomers. It is well-established that only L-amino acids are incorporated into proteins by the ribosomal machinery.[9] The D-enantiomer, D-cysteine (derived from the reduction of D-cystine), is not incorporated into nascent polypeptide chains.[9][10] Instead, mammalian cells possess enzymatic pathways to metabolize D-amino acids.[11] D-cysteine, for instance, can be converted to hydrogen sulfide (H₂S), a gaseous signaling molecule, by D-amino acid oxidase in conjunction with 3-mercaptopyruvate sulfurtransferase.[12]

A key consideration is the potential for the D-enantiomer to dilute the isotopic enrichment of the L-cysteine pool. While the direct metabolic pathways for D-cysteine do not typically lead back to L-cysteine, it is crucial to be aware of any potential indirect effects on the overall cysteine homeostasis within the experimental system. For most protein turnover studies focused on the incorporation of the label into proteins, the primary tracer is the ¹⁵N₂-L-cysteine derived from the administered DL-Cystine (¹⁵N₂).

Experimental Workflow: From Cell Culture to Mass Spectrometry

The following sections provide detailed protocols for both in vitro (cell culture) and in vivo (animal models) protein turnover studies using DL-Cystine (¹⁵N₂).

Visualizing the Experimental Workflow

experimental_workflow cluster_labeling Labeling Phase cluster_processing Sample Processing cluster_analysis Analysis Phase In Vitro Cell Culture (DMEM lacking L-Cystine) Labeled_Proteome_Vitro Cell Lysis & Protein Extraction In Vitro->Labeled_Proteome_Vitro Pulse or Full Labeling In Vivo Animal Model (Custom Diet) Labeled_Proteome_Vivo Tissue Homogenization & Protein Extraction In Vivo->Labeled_Proteome_Vivo Dietary Administration DL-Cystine DL-Cystine (¹⁵N₂) Tracer DL-Cystine->In Vitro DL-Cystine->In Vivo Protein_Quant Protein Quantification (e.g., BCA Assay) Labeled_Proteome_Vitro->Protein_Quant Labeled_Proteome_Vivo->Protein_Quant Digestion Reduction, Alkylation, & Tryptic Digestion Protein_Quant->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Peptide Identification, Quantification, & Turnover Rate Calculation LC_MS->Data_Analysis

Figure 1. A generalized workflow for protein turnover studies using DL-Cystine (¹⁵N₂).

In Vitro Protocol: Pulse-Chase SILAC (Stable Isotope Labeling with Amino acids in Cell Culture)

This protocol describes a pulse-chase experiment to measure protein degradation rates.

Materials:

  • Cells of interest

  • Complete growth medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)[13]

  • DMEM lacking L-cystine (custom formulation)

  • DL-Cystine (¹⁵N₂)

  • Unlabeled L-cystine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

Procedure:

  • Adaptation Phase (Full Labeling):

    • Culture cells in "heavy" SILAC medium: DMEM lacking L-cystine, supplemented with DL-Cystine (¹⁵N₂) at a concentration equivalent to that in standard medium (e.g., 0.2 mM) and dialyzed FBS.

    • Grow cells for at least 6-8 cell divisions to ensure >98% incorporation of the labeled cystine.[14] Monitor incorporation efficiency by mass spectrometry if necessary.[15]

  • Chase Phase:

    • Once full labeling is achieved, wash the cells twice with pre-warmed PBS to remove the "heavy" medium.

    • Replace with "light" medium: DMEM lacking L-cystine, supplemented with unlabeled L-cystine at the same concentration and dialyzed FBS.

    • Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation:

    • For each time point, wash the harvested cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Take an equal amount of protein from each time point (e.g., 50 µg).

    • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free thiols by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[16]

    • Tryptic Digestion: Dilute the samples with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will depend on the instrument used.

In Vivo Protocol: Metabolic Labeling of Animal Models

This protocol outlines a general approach for in vivo labeling.

Materials:

  • Animal model (e.g., mice, rats)

  • Standard chow

  • Custom diet containing DL-Cystine (¹⁵N₂)

  • Tissue homogenization buffer with protease inhibitors

  • Equipment for tissue homogenization (e.g., bead beater, Dounce homogenizer)

  • Reagents for protein extraction, quantification, and digestion as listed in the in vitro protocol.

Procedure:

  • Labeling Phase:

    • Acclimatize animals to the powdered standard chow.

    • Switch the diet to the custom chow containing a defined amount of DL-Cystine (¹⁵N₂). The level of incorporation will depend on the research question and can be a partial or near-complete replacement of unlabeled cystine.[7]

    • The duration of labeling will depend on the turnover rate of the proteins of interest. For rapidly turning over proteins, a few days may be sufficient. For slowly turning over proteins, labeling may need to extend for weeks or even months.[13]

  • Tissue Collection and Processing:

    • At the desired time points, euthanize the animals and harvest the tissues of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • Homogenize the frozen tissues in a suitable lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Sample Preparation and Analysis:

    • Follow the same steps for protein quantification, reduction, alkylation, tryptic digestion, and LC-MS/MS analysis as described in the in vitro protocol.

Data Analysis and Interpretation

Mass Shift Calculation:

The incorporation of ¹⁵N₂ into a cystine residue will result in a predictable mass shift in the resulting peptides. Each nitrogen atom has an isotopic mass difference of approximately 0.997 Da (¹⁵N - ¹⁴N). Since cystine contains two nitrogen atoms, the incorporation of DL-Cystine (¹⁵N₂) will result in a mass increase of approximately 1.994 Da for each cystine residue in a peptide.

IsotopeNatural AbundanceMass (Da)
¹⁴N99.63%14.003074
¹⁵N0.37%15.000109

Table 1. Isotopic properties of Nitrogen.

Calculating Protein Turnover Rates:

The fractional synthesis rate (FSR) or degradation rate (k_deg) can be calculated from the change in the ratio of "heavy" (¹⁵N₂-labeled) to "light" (unlabeled) peptide intensities over time. For a pulse-chase experiment, the degradation rate constant (k_deg) can be determined by fitting the decay of the heavy-to-light ratio to a single exponential decay curve. The protein half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = ln(2) / k_deg

Data Analysis Workflow:

data_analysis_workflow Raw_Data Raw LC-MS/MS Data Peptide_ID Peptide Identification (e.g., Mascot, MaxQuant) Raw_Data->Peptide_ID Quantification Quantification of Heavy/Light Peptide Ratios Peptide_ID->Quantification Ratio_Normalization Data Normalization Quantification->Ratio_Normalization Turnover_Calc Turnover Rate Calculation (Curve Fitting) Ratio_Normalization->Turnover_Calc Biological_Interp Biological Interpretation Turnover_Calc->Biological_Interp

Figure 2. A schematic of the data analysis pipeline for protein turnover studies.

Troubleshooting and Considerations

  • Incomplete Labeling: Ensure a sufficient number of cell divisions or a long enough dietary administration period to achieve maximal labeling.[13][15] Incomplete labeling can affect the accuracy of quantification.[13]

  • Cystine Stability: Cystine can be prone to degradation during sample processing, particularly during acid hydrolysis if that method is used for amino acid analysis.[17] The described proteomics workflow with enzymatic digestion at a neutral pH minimizes this issue. However, be mindful of potential oxidation of cysteine to cystine during sample handling.[18]

  • Metabolic Interconversion: While the direct conversion of D-cysteine to L-cysteine is not a major pathway in mammals, it is good practice to be aware of the potential for any metabolic cross-talk that could influence the isotopic enrichment of the precursor pool.

  • Cost vs. Purity: The decision to use DL-Cystine (¹⁵N₂) versus the more expensive L-Cystine (¹⁵N₂) should be based on the specific experimental needs and budget. For most protein incorporation studies, the presence of the D-enantiomer is unlikely to significantly impact the results, making the racemic mixture a viable and economical choice.

Conclusion

DL-Cystine (¹⁵N₂) is a valuable and cost-effective tool for investigating protein turnover in a wide range of biological systems. By understanding the metabolic fate of both enantiomers and employing robust experimental and analytical workflows, researchers can gain deep insights into the dynamic nature of the proteome. This knowledge is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies targeting diseases with dysregulated proteostasis.

References

  • Visschers, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656.
  • Perras, F. A., et al. (2022). Fast and Cost-Efficient 17O-Isotopic Labeling of Carboxylic Groups in Biomolecules: From Free Amino Acids to Peptide Chains. Chemistry – A European Journal, 28(10), e202103986.
  • Atherton, P. J., & Smith, K. (2012). Muscle protein synthesis in response to nutrition and exercise. The Journal of Physiology, 590(5), 1049–1057.
  • Jones, D. P., et al. (2004). The cysteine/cystine couple is a newly recognized node in the circuitry for biologic redox signaling and control. The FASEB Journal, 18(11), 1246–1248.
  • Zhang, Q., et al. (2017). Quantitative Comparison of Proteomes Using SILAC.
  • Zhang, H., et al. (2003). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical Chemistry, 75(23), 6642–6649.
  • Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of Biological Chemistry, 245(1), 112–116.
  • Hasan, A., et al. (2021). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. International Journal of Molecular Sciences, 22(21), 11568.
  • Englander, M. T., et al. (2015). D-amino acid-mediated translation arrest is modulated by the identity of the incoming aminoacyl-tRNA. Nucleic Acids Research, 43(2), 1055–1063.
  • An, Y., et al. (2014). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics, 13(10), 2617–2629.
  • Doherty, M. K., & Beynon, R. J. (2006). Protein turnover: the essential role of the dynamic proteome. Essays in Biochemistry, 42, 1–19.
  • Jones, D. P. (2015). The Cysteine Proteome. Free Radical Biology and Medicine, 84, 137–146.
  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]

  • Heienbrok, C., et al. (2000). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 122(38), 9054–9055.
  • Chwa, A., et al. (2013). A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor. Molecular & Cellular Proteomics, 12(8), 2277–2291.
  • Pathak, M. A., & Kibe, S. (2022). The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency. Journal of the American College of Nutrition, 41(4), 405–416.
  • Kumar, V., & Bhalla, T. C. (2005). The use of D-amino acids in peptide design. Journal of Peptide Research, 66(s1), 1–13.
  • Smith, D. C., et al. (2004). Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses. Journal of Proteome Research, 3(6), 1269–1275.
  • Hammond, J. W., et al. (2021). Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals. Molecular & Cellular Proteomics, 20, 100078.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Polan, M. L., et al. (1970). Mass spectrometry of cysteine-containing peptides.
  • Horio, M., & Moriyama, T. (2020). D-amino acids in nature, agriculture and biomedicine. Journal of Experimental Botany, 71(12), 3497–3509.
  • Kero, J., et al. (2022). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of the American Society for Mass Spectrometry, 33(10), 1935–1943.
  • Wikipedia. (2023, December 19). Cysteine metabolism. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Polikanov, Y. S., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 46(22), 11959–11968.
  • Kimura, H., et al. (2014). Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Physiology, 5, 439.
  • Zivkovic, D., et al. (2015). C-STrap Sample Preparation Method—In-Situ Cysteinyl Peptide Capture for Bottom-Up Proteomics Analysis in the STrap Format. Journal of Proteome Research, 14(10), 4404–4413.
  • Arnesano, F., et al. (2019). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Molecules, 24(18), 3296.
  • Skyline. (n.d.). Existing and Quantitative Experiments. Retrieved from [Link]

  • University of Texas Medical Branch. (n.d.). Protein turnover. Retrieved from [Link]

  • Eichelbaum, K., et al. (2012). Combining Pulsed SILAC Labeling and Click-Chemistry for Quantitative Secretome Analysis. In Methods in Molecular Biology (Vol. 893, pp. 247–258). Humana Press.
  • Go, Y. M., & Jones, D. P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 68, 271–281.
  • LibreTexts. (2021). 4.1: Tandem Mass Spectrometry. Retrieved from [Link]

  • Ong, S. E., et al. (2009). Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression.

Sources

Application

Quantitative Analysis of Cystine in Biological Matrices Using DL-Cystine (15N2) as an Internal Standard by LC-MS/MS

Application Note & Protocol Abstract This document provides a comprehensive guide for the quantitative analysis of cystine in biological matrices, such as human plasma, utilizing DL-Cystine (15N2) as a stable isotope-lab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of cystine in biological matrices, such as human plasma, utilizing DL-Cystine (15N2) as a stable isotope-labeled (SIL) internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response. This application note details the underlying principles of isotope dilution mass spectrometry (IDMS), the rationale for selecting DL-Cystine (15N2), a step-by-step protocol for sample preparation and analysis, and essential guidelines for method validation in accordance with regulatory standards.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis using mass spectrometry can be compromised by several factors, including sample loss during extraction, ion suppression or enhancement from the sample matrix, and fluctuations in instrument performance. The most effective way to mitigate these sources of error is through the use of a stable isotope-labeled internal standard.

An ideal SIL internal standard is chemically identical to the analyte of interest, but has a different mass due to the incorporation of heavy isotopes (e.g., ¹⁵N, ¹³C, ²H). Because the SIL standard and the native analyte have virtually identical physicochemical properties, they co-elute chromatographically and experience the same extraction efficiency and matrix effects. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z).

By adding a known concentration of the SIL internal standard to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process, quantification is based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach reliably corrects for analytical variability, leading to highly accurate and precise results.

IDMS_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Analyte Analyte (Cystine) Spike Spiking & Equilibration Analyte->Spike IS Internal Standard (DL-Cystine (15N2)) IS->Spike Matrix Biological Matrix (e.g., Plasma) Matrix->Spike Extraction Extraction & Cleanup (e.g., Protein Precipitation) Spike->Extraction Known amount of IS added FinalExtract Final Extract Extraction->FinalExtract Analyte & IS losses are proportional LC LC Separation FinalExtract->LC MS MS/MS Detection LC->MS Co-elution Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Separate m/z detection Quant Quantification Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

DL-Cystine (15N2): An Ideal Internal Standard

Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues. It plays crucial roles in protein structure and cellular redox regulation. Accurate quantification is vital in various research areas, including metabolic studies and clinical diagnostics. DL-Cystine (15N2) is the ¹⁵N-labeled form of DL-Cystine, a racemic mixture of L- and D-cystine. For most biological applications focused on quantifying the naturally occurring L-cystine, the co-eluting L-Cystine (15N2) component serves as the ideal internal standard.

Key Attributes for Selection:

  • Chemical Identity: Apart from the isotopic substitution, it is chemically identical to the target analyte, ensuring it accurately mirrors the analyte's behavior.

  • Mass Shift: The incorporation of two ¹⁵N atoms provides a mass shift of +2 Da, which is sufficient to prevent isotopic crosstalk or interference in the mass spectrometer.

  • Isotopic Purity: High isotopic purity (typically >98%) ensures that the contribution of unlabeled analyte in the internal standard material is negligible and does not interfere with the quantification of low-level samples.

  • Stability: The ¹⁵N label is incorporated at non-exchangeable positions (the amino groups), ensuring its stability throughout the entire analytical procedure.

Table 1: Physicochemical Properties of L-Cystine (15N2)

Property Value Source
Chemical Formula -[SCH₂CH(¹⁵NH₂)CO₂H]₂
Molecular Weight 242.29 g/mol
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥98%
Mass Shift M+2
Appearance White to off-white solid

| Storage | Store at room temperature, away from light and moisture. | |

Application Protocol: Quantification of Cystine in Human Plasma

This protocol provides a validated starting point for the quantification of total cystine in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • DL-Cystine (Analyte Standard), ≥99% purity (e.g., from Avanschem)

  • L-Cystine (15N2) (Internal Standard), ≥98% isotopic purity (e.g., from Sigma-Aldrich or Cambridge Isotope Laboratories)

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (≥98%)

  • Human Plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and sterile tips

Preparation of Stock and Working Solutions

Causality: Preparing separate stock solutions for calibration standards and quality controls is a critical requirement of regulatory guidelines to ensure the accuracy of the validation process.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of DL-Cystine and dissolve in 5 mL of 0.1 M HCl. Vortex thoroughly. Note: Cystine has low solubility in neutral water but dissolves in acidic solutions.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~1 mg of L-Cystine (15N2) and dissolve in 1 mL of 0.1 M HCl.

  • Analyte Working Solutions (for Calibration Curve): Serially dilute the Analyte Stock Solution with a 50:50 mixture of Methanol:Water to prepare a series of working solutions for spiking into plasma to create the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • IS Working Solution (5 µg/mL): Dilute the IS Stock Solution with Acetonitrile. This solution will be used for protein precipitation. The concentration should be optimized so the final response is similar to the analyte response in typical samples.

Storage: All stock solutions should be stored at -20°C or -80°C in aliquots to prevent freeze-thaw cycles.

Sample Preparation Protocol: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a common and efficient precipitation agent.

Sample_Prep_Workflow start Start step1 Aliquot 50 µL of Plasma (Sample, Calibrator, or QC) into a 1.5 mL tube start->step1 step2 Add 200 µL of IS Working Solution (5 µg/mL in Acetonitrile) step1->step2 Spike IS step3 Vortex for 1 minute to precipitate proteins step2->step3 Precipitate step4 Centrifuge at 14,000 rpm for 10 minutes at 4°C step3->step4 step5 Transfer 100 µL of supernatant to an LC-MS vial step4->step5 Collect Supernatant end Inject into LC-MS/MS step5->end Validation_Workflow cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity cluster_Matrix Matrix Effects cluster_Stability Stability Assessment Selectivity Selectivity (≥6 lots) Linearity Linearity & Range (≥5 standards) Accuracy Accuracy (4 QC levels) LLOQ Lower Limit of Quantitation (LLOQ) Accuracy->LLOQ Precision Precision (Intra- & Inter-day) Precision->LLOQ Report Validation Report LLOQ->Report Recovery Extraction Recovery MatrixEffect Ion Suppression/ Enhancement MatrixEffect->Report FT_Stab Freeze-Thaw Bench_Stab Bench-Top LT_Stab Long-Term AS_Stab Autosampler AS_Stab->Report Validation Method Validation Plan Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Recovery Validation->MatrixEffect Validation->FT_Stab Validation->Bench_Stab Validation->LT_Stab Validation->AS_Stab

Caption: Workflow for comprehensive bioanalytical method validation.

Data Analysis and Interpretation

  • Integration: Integrate the chromatographic peaks for the analyte (Cystine) and the internal standard (DL-Cystine (15N2)) in all samples, calibrators, and QCs.

  • Response Ratio: Calculate the Peak Area Response Ratio (Analyte Area / IS Area) for each injection.

  • Calibration Curve: Generate a calibration curve by plotting the Response Ratio of the calibrators against their nominal concentrations. Use a linear regression model with 1/x² weighting.

  • Quantification: Determine the concentration of cystine in unknown samples and QCs by interpolating their Response Ratios from the calibration curve.

Conclusion

The use of DL-Cystine (15N2) as an internal standard provides a robust and reliable method for the quantification of cystine in complex biological matrices by LC-MS/MS. The principles of isotope dilution mass spectrometry effectively correct for analytical variability, ensuring the highest level of data quality. Adherence to rigorous validation protocols ensures that the method is fit-for-purpose and generates data that is accurate, precise, and defensible for research, drug development, and clinical applications.

References

  • Ni, S., et al. (2019). Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-53. Retrieved from [Link]

  • Trivedi, M. K., et al. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. Juniper Publishers. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Dodder, N. G., & Welch, M. J. (2006). Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. Methods in molecular biology (Clifton, N.J.), 328, 33–42. Retrieved from [Link]

  • Google Patents. (1992). EP0290643B1 - Method for production of cystine from cysteine.
  • Heiden, S., et al. (2013). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Analytical Chemistry, 85(15), 7386-7393. Retrieved from [Link]

  • Saneto, R. P., et al. (2010). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Biomedical chromatography : BMC, 24(8), 896–903. Retrieved from [Link]

  • Gupta, A., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the biomedical
Method

Application Note: Incorporating DL-Cystine (15N2) in Cell Culture Media for Quantitative Proteomics

Abstract Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry-based technique for quantitative proteomics.[1] This method relies on the metabolic incorporation of "h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry-based technique for quantitative proteomics.[1] This method relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into the entire proteome of a cell population, allowing for direct comparison with a "light" control population grown with natural amino acids.[2] While arginine and lysine are the most commonly used SILAC amino acids, labeling with isotopic cysteine offers unique advantages for studying protein turnover, post-translational modifications, and the biology of cysteine-rich proteins.[3] However, the incorporation of cystine, the oxidized dimer of cysteine and the form predominantly used in cell culture media, presents a significant technical challenge due to its extremely low solubility at neutral pH.[4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles and protocols for successfully incorporating DL-Cystine (15N2) into cell culture media, ensuring robust and reproducible results in quantitative proteomic experiments.

Scientific Principles & Rationale

The Central Role of Cystine in Cellular Metabolism

Cystine is an essential amino acid for most mammalian cell lines in culture.[5] Cells primarily import extracellular cystine via the System xc- cystine/glutamate antiporter , which exchanges one molecule of extracellular cystine for one molecule of intracellular glutamate.[6][7] Once inside the cell, cystine is rapidly reduced to two molecules of cysteine, the thiol-containing amino acid.

This intracellular cysteine pool is critical for several fundamental processes:

  • Protein Synthesis: Cysteine is a building block for all proteins. Its unique thiol group is often involved in forming disulfide bonds, which are crucial for the tertiary and quaternary structure of many secreted and membrane-bound proteins.[8]

  • Redox Homeostasis: Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[7][9] GSH is essential for detoxifying reactive oxygen species (ROS) and maintaining a reducing cellular environment.

  • Enzyme Catalysis: The thiol group of cysteine residues is a key component of the active site of numerous enzymes.[3]

By using DL-Cystine (15N2), where both nitrogen atoms in the two amino groups are the heavy 15N isotope, researchers can trace the metabolic fate of this critical amino acid into newly synthesized proteins.

The Rationale for 15N2-Cystine Labeling in SILAC

SILAC enables the precise relative quantification of proteins between different cell populations by creating a mass shift in peptides containing the labeled amino acid.[10] When a "heavy" 15N2-Cystine-labeled cell lysate is mixed 1:1 with a "light" (unlabeled) lysate, every cystine-containing peptide will appear as a doublet in the mass spectrum, separated by a distinct mass difference. The ratio of the peak intensities directly reflects the relative abundance of that protein in the two samples.[11]

This approach is particularly powerful because the samples are combined at the earliest possible stage (cell harvest), minimizing downstream experimental and processing variability.[12]

The Core Challenge: Cystine's Poor Solubility

The primary obstacle to using cystine in SILAC media is its poor solubility at physiological pH (~7.4).[13][14] L-cystine solubility is approximately 1 mM at pH 7, which can be insufficient for the demands of rapidly proliferating cells and can lead to precipitation in the final medium.[4][13] This issue is exacerbated in concentrated stock solutions. The protocol outlined below directly addresses this challenge by utilizing an acidification and dilution strategy to achieve complete solubilization.

Materials and Reagents

  • DL-Cystine (15N2, 98%+) (e.g., from Cambridge Isotope Laboratories, Inc. or equivalent)

  • Cell culture medium deficient in L-Cystine (e.g., SILAC DMEM or RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS) (serum contains unlabeled amino acids)[15]

  • Hydrochloric Acid (HCl), 1M, sterile-filtered

  • Sodium Hydroxide (NaOH), 1M, sterile-filtered (for pH adjustment if necessary)

  • Sterile, acid-resistant 0.22 µm membrane filters (e.g., PTFE, PVDF)[8]

  • Sterile conical tubes and storage bottles

  • Standard cell culture reagents (e.g., Penicillin-Streptomycin, GlutaMAX™, PBS)

Core Protocol: Preparation of 15N2-Cystine Enriched SILAC Medium

This protocol is designed to prepare a 1000x stock solution of heavy cystine and subsequently formulate 500 mL of complete "heavy" SILAC medium.

Preparation of 1000x DL-Cystine (15N2) Stock Solution

Rationale: Creating a concentrated, sterile stock solution is the most critical step. Acidification is essential to protonate the amino groups, breaking the crystal lattice structure and dramatically increasing solubility.[8]

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the desired final concentration of L-cystine in your medium. Standard RPMI 1640, for example, contains 0.05 g/L (0.208 mM) of L-Cystine. To make a 1000x stock (208 mM), you would need 50 g/L. Note: We will prepare a more manageable 20.8 mM (100x) stock to ensure stability.

    • For a 100x stock at 20.8 mM: Weigh out 5.0 g of DL-Cystine (15N2) (MW ≈ 242.3 g/mol ).

  • Acidic Solubilization:

    • Add the 5.0 g of DL-Cystine (15N2) powder to a sterile 1 L glass bottle.

    • Add approximately 800 mL of cell culture grade water. The cystine will NOT dissolve and will appear as a white suspension.

    • Slowly add 1M HCl while stirring continuously. Add the acid dropwise until the solution clears completely. This typically occurs at a pH < 2.0.

    • Once fully dissolved, bring the final volume to 1000 mL with water. The final solution is 20.8 mM (100x) DL-Cystine (15N2) in acidic solution .

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm acid-resistant filter (e.g., PTFE or PVDF).[8]

    • Aliquot into sterile conical tubes and store at -20°C for long-term storage or 4°C for short-term use (up to 2 weeks).

Formulation of 500 mL Complete "Heavy" SILAC Medium

Rationale: This procedure details the final formulation, combining the heavy amino acid stock with cystine-free basal medium and other necessary supplements.

Step-by-Step Methodology:

  • Prepare Basal Medium: In a sterile biosafety cabinet, take a 500 mL bottle of L-Cystine-deficient basal medium (e.g., SILAC DMEM).

  • Add Supplements:

    • Add 50 mL of dialyzed FBS (for a final concentration of 10%).[16]

    • Add other required supplements like Penicillin-Streptomycin and GlutaMAX™ to their final desired concentrations.

  • Add Heavy Cystine:

    • Thaw an aliquot of your sterile 100x DL-Cystine (15N2) stock solution.

    • Add 5 mL of the 100x stock to the 500 mL of medium.

    • Mix the bottle thoroughly by gentle inversion. The small volume of acidic stock will be buffered by the medium, resulting in a negligible pH change.[16]

  • Final Quality Control:

    • Visually inspect the final medium for any signs of precipitation. If the medium appears turbid, it may not be suitable for use.[17]

    • The medium is now ready for use. Store at 4°C and protect from light.

Experimental Workflow: Cell Culture and Labeling Efficiency

This section outlines the process for adapting cells to the heavy medium and verifying the incorporation of DL-Cystine (15N2).

Cell Adaptation and Labeling

Rationale: Cells must undergo a sufficient number of doublings in the heavy medium to ensure that the vast majority (>97%) of their proteome has incorporated the 15N2-Cystine.[2][11]

Step-by-Step Methodology:

  • Initial Seeding: Start by culturing your cells in the prepared "heavy" SILAC medium. For adherent cells, it's often best to seed them directly into the heavy medium after trypsinization. For suspension cells, pellet the cells and resuspend them in the heavy medium.

  • Passaging: Passage the cells for at least five to six cell doublings in the heavy medium.[2] This ensures near-complete incorporation of the heavy amino acid. Maintain a parallel "light" culture grown in identical medium, but containing the natural, unlabeled L-Cystine.

  • Experimental Treatment: Once full incorporation is achieved, you can proceed with your experimental design (e.g., drug treatment, growth factor stimulation) on both the "heavy" and "light" cell populations.

Verification of Labeling Efficiency

Rationale: Before proceeding with a large-scale experiment, it is crucial to confirm that the labeling has been successful. This is typically done by analyzing a small sample of protein lysate via mass spectrometry.[11]

Step-by-Step Methodology:

  • Harvest and Lyse: Harvest a small population of cells from both the "heavy" and "light" cultures. Lyse the cells in a standard lysis buffer compatible with mass spectrometry.

  • Protein Digestion: Perform an in-solution or in-gel tryptic digest on a small amount (e.g., 10-20 µg) of protein from the "heavy" lysate.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Search the data against the relevant protein database. Manually inspect the spectra of several high-abundance peptides known to contain cysteine. You should observe a mass shift corresponding to the incorporation of two 15N atoms (+2.006 Da for a peptide with one cystine-derived cysteine). The "light" peptide peak should be absent or have a very low intensity (<3%).[18]

Diagram of the Complete SILAC Workflow

SILAC_Workflow cluster_prep Phase 1: Adaptation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis light_culture Grow Cells in 'Light' Medium (Natural Cystine) passaging_l Light Population light_culture->passaging_l >5 Doublings heavy_culture Grow Cells in 'Heavy' Medium (15N2-Cystine) passaging_h Heavy Population heavy_culture->passaging_h >5 Doublings treatment_l Control Treatment passaging_l->treatment_l treatment_h Experimental Treatment passaging_h->treatment_h mix Combine Lysates (1:1 Ratio) treatment_l->mix treatment_h->mix digest Protein Digestion (e.g., Trypsin) mix->digest ms LC-MS/MS Analysis digest->ms quant Data Analysis & Quantification ms->quant

Caption: The complete SILAC experimental workflow.

Downstream Applications & Data Interpretation

Mass Shift Interpretation

The key to SILAC is the predictable mass shift. DL-Cystine (15N2) contains two heavy nitrogen atoms. After being reduced in the cell to two cysteine molecules, each cysteine will contain one 15N atom.

  • A tryptic peptide containing one cysteine residue will show a mass shift of +1.003 Da .

  • A tryptic peptide containing two cysteine residues will show a mass shift of +2.006 Da .

This allows for confident identification and quantification of cysteine-containing peptides.

Diagram of Mass Shift Principle

Mass_Shift cluster_ms Mass Spectrum light Light Peptide m/z peak_light heavy Heavy Peptide m/z + 2.006 Da peak_heavy axis Intensity plot m/z

Caption: Mass shift of a peptide with two 15N-labeled cysteines.

Applications in Cysteine Proteomics
  • Protein Turnover Studies: Track the synthesis and degradation rates of specific proteins.

  • Redox Proteomics: Quantify changes in the oxidation state of cysteine residues under different conditions (e.g., oxidative stress).[19]

  • Drug Target Engagement: Assess how covalent drugs targeting cysteine residues interact with their protein targets.

Troubleshooting

Problem Possible Cause Solution
Precipitation in Medium Incomplete solubilization of cystine stock.Ensure the pH of the stock solution is low enough (<2.0) for complete dissolution before sterilization. Prepare a more dilute stock if the problem persists.
High concentration of cystine exceeds solubility limit in final medium.Re-evaluate the required cystine concentration for your specific cell line. Most cell lines tolerate slightly lower concentrations.
Low Labeling Efficiency (<95%) Insufficient number of cell doublings.Extend the adaptation phase to ensure at least 5-6 complete cell divisions.[20]
Presence of unlabeled amino acids in supplements.Always use dialyzed FBS, as standard FBS contains significant amounts of free amino acids.[15]
Arginine-to-Proline conversion (if co-labeling).Some cell lines can convert heavy arginine to heavy proline, which can complicate analysis. This is not an issue for cystine-only labeling.[1]
Cell Toxicity or Slow Growth pH imbalance from acidic stock.While unlikely with proper buffering, check the final pH of the medium. Adjust with sterile NaOH if necessary.
Impurities in the isotopic amino acid.Use high-purity, cell-culture tested DL-Cystine (15N2).

References

  • ResearchGate. (n.d.). How to dissolve L-cystine for biological assays? Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • HiMedia Laboratories. (n.d.). L-Cystine. Retrieved from HiMedia Laboratories. [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature protocols, 1(6), 2650–2660. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Instructions - SILAC Protein Quantitation Kits. Retrieved from CK Isotopes. [Link]

  • Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. Retrieved from Yale School of Medicine. [Link]

  • YouTube. (2018, August 28). How to Use video for SILAC metabolic labeling using mass spectrometry. Retrieved from YouTube. [Link]

  • Yu, Y., et al. (2022). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research, 21(3), 716-727. [Link]

  • Poyry, T., et al. (2024). A new era of cysteine proteomics - Technological advances in thiol biology. Redox Biology, 69, 103003. [Link]

  • Ballif, B. A., et al. (2008). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In: J. E. Walker (eds) The Enzymes. Academic Press. [Link]

  • Bateman, R. J., et al. (2007). Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. Journal of the American Society for Mass Spectrometry, 18(6), 977-986. [Link]

  • Muir, A., et al. (2023). Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. Cancer Research, 83(11), 1756-1771. [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

  • Lewerenz, J., et al. (2013). System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS. Antioxidants & Redox Signaling, 18(5), 522-555. [Link]

  • Muir, A., et al. (2022). The Origin of Cysteine and its Catabolism in Mammalian Tissues and Tumors. bioRxiv. [Link]

  • ACS Measurement Science Au. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Retrieved from ResearchGate. [Link]

  • Society for Redox Biology and Medicine. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from ScienceDirect. [Link]

  • Insights into the novel function of system Xc– in regulated cell death. (2020). Cell Communication and Signaling, 18(1), 1-12. [Link]

  • Wikipedia. (n.d.). Cysteine metabolism. Retrieved from Wikipedia. [Link]

  • Frontiers in Molecular Neuroscience. (2018). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Retrieved from Frontiers. [Link]

  • ResearchGate. (n.d.). Label incorporation for medium and heavy groups. Retrieved from ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Pathways of cysteine metabolism. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from RSC Publishing. [Link]

  • Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-3192. [Link]

  • Wikipedia. (n.d.). Cystine/glutamate transporter. Retrieved from Wikipedia. [Link]

  • The Journal of Biological Chemistry. (2017). Cystine uptake through the cystine/glutamate antiporter xCT triggers glioblastoma cell death under glucose deprivation. Retrieved from The Journal of Biological Chemistry. [Link]

  • Bio-Synthesis Inc. (n.d.). Isotope Labeling Peptide. Retrieved from Bio-Synthesis Inc. [Link]

  • Oncology Letters. (2024). Cystine/cysteine metabolism regulates the progression and response to treatment of triple-negative breast cancer (Review). Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Bacterial and Mammalian Proteomes Using a Combination of Cysteine Affinity Tags and 15N-Metabolic Labeling. Retrieved from ResearchGate. [Link]

  • Digital Commons @ UConn. (n.d.). Characterization of System xc -, a Cystine-Glutamate Amino Acid Transporter, as an Effector of Interleukin-1β-Mediated Injury and Neuroprotection. Retrieved from Digital Commons @ UConn. [Link]

Sources

Application

Application Note: Metabolic Flux Analysis of the Transsulfuration &amp; Glutathione Axis using DL-CYSTINE (15N2)

Abstract & Strategic Significance The regulation of intracellular cysteine is a central node in maintaining redox homeostasis and fueling ferroptosis defense mechanisms. While L-Cystine is the physiological substrate for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The regulation of intracellular cysteine is a central node in maintaining redox homeostasis and fueling ferroptosis defense mechanisms. While L-Cystine is the physiological substrate for the System


 transporter (SLC7A11/SLC3A2), stable isotope tracing often utilizes DL-CYSTINE (15N2)  due to availability and cost-effectiveness.

This Application Note details a rigorous protocol for tracing nitrogen flow from extracellular cystine into the intracellular glutathione (GSH) pool. It specifically addresses the technical challenges of thiol oxidation artifacts and stereoselective transport , providing a self-validating workflow for high-fidelity metabolic flux analysis (MFA).

Mechanistic Basis & Stereochemistry

The Biological Pathway

Extracellular cystine (the oxidized dimer of cysteine) is imported via System


 in exchange for intracellular glutamate.[1][2] Once inside, the reducing cytosolic environment (NADPH-dependent) rapidly converts cystine to cysteine.[3] Cysteine then acts as the rate-limiting precursor for Glutathione (GSH) synthesis via a two-step enzymatic process involving Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GSS).[4]
The "DL" Factor (Critical Technical Note)

Stereoselectivity: System


 is highly stereoselective for the L-isomer .
  • Implication: When using DL-CYSTINE (15N2), only the L-enantiomer (~50% of the mixture) is bioavailable for transport via SLC7A11.

  • Correction: Experimental design must adjust the total concentration of DL-Cystine to ensure the effective L-Cystine concentration matches physiological conditions (e.g., use 200

    
    M DL-Cystine to achieve 100 
    
    
    
    M active L-Cystine). The D-isomer largely remains extracellular or is cleared via non-specific pathways, rarely interfering with intracellular MS quantification of L-metabolites.
Pathway Visualization

The following diagram illustrates the flow of the


 label from extracellular cystine into the GSH pool.

CystineFlux Ext_Cystine Extracellular DL-CYSTINE (15N2) Transporter System xc- (SLC7A11) Ext_Cystine->Transporter L-isomer uptake Int_Cystine Intracellular L-Cystine (15N2) Transporter->Int_Cystine Cysteine L-Cysteine (15N1) Int_Cystine->Cysteine Reduction (NADPH) GSH Glutathione (GSH) (15N1) Cysteine->GSH GCL & GSS Enzymes Glu Glutamate Glu->Transporter Antiport Exchange

Caption: Figure 1.[3] Nitrogen tracing pathway.[5] 15N2-Cystine enters, reduces to two 15N1-Cysteine molecules, which incorporate into GSH.

Experimental Protocol: The "Self-Validating" Workflow

Phase A: Media Preparation (The Foundation)

Standard DMEM/RPMI contains high levels of unlabeled cystine (~200


M). Tracing requires a custom formulation.
  • Base Media: Use Cystine-free, Methionine-free DMEM.

  • Serum: Use Dialyzed FBS (10%) to remove endogenous amino acids. Failure to use dialyzed serum will dilute isotopic enrichment by ~30-50%.

  • Tracer Reconstitution: Add DL-CYSTINE (15N2) to a final concentration of 100–200

    
    M .
    
    • Note: Add unlabeled Methionine to standard levels (usually 30 mg/L) unless also tracing Met.

Phase B: Cell Culture & Labeling
  • Seeding: Seed cells to reach 70-80% confluency at the time of extraction.

  • Wash: Wash cells 2x with warm PBS to remove residual unlabeled media.

  • Pulse: Add the pre-warmed 15N2-labeling media.

  • Time Points:

    • Flux Dynamics: 15 min, 30 min, 1 hr, 4 hr (GSH turnover is rapid).

    • Steady State: 24 hr.

Phase C: Quenching & Derivatization (CRITICAL STEP)

The Problem: Free thiols (Cysteine, GSH) rapidly oxidize to disulfides (Cystine, GSSG) during extraction, artificially inflating oxidized species and distorting flux data. The Solution: In-situ alkylation with N-ethylmaleimide (NEM) .[6]

  • Preparation: Prepare a fresh solution of 50 mM NEM in 80% Methanol / 20% Water (pre-chilled to -80°C).

    • Safety: NEM is toxic; handle in a fume hood.

  • Quenching: Rapidly aspirate media and immediately add the cold NEM-Methanol solution directly to the plate.

  • Incubation: Incubate at -80°C for 10 minutes. The NEM will alkylate free sulfhydryl groups (-SH) to form stable thioethers (-S-NEM), preventing oxidation.

  • Scraping: Scrape cells in the NEM-Methanol solution and transfer to tubes.

  • Centrifugation: Spin at 14,000 x g for 15 min at 4°C to pellet debris. Collect supernatant for LC-MS.

LC-MS/MS Analysis Parameters

Mass Spectrometry Strategy

Because we derivatized with NEM, we are not looking for the native mass of Cysteine or GSH. We must search for the Alkylated Adducts .

  • NEM Mass Shift: +125.0477 Da.

MetaboliteNative FormulaNative Mass (M)Derivatized TargetTarget Mass (M+H)+15N Label Shift
L-Cysteine C3H7NO2S121.02Cys-NEM 247.07 M+1 (248.07)
GSH (Reduced) C10H17N3O6S307.08GSH-NEM 433.13 M+1 (434.13)
L-Cystine C6H12N2O4S2240.02No Reaction241.03M+2 (243.03)

Note: Cystine does not react with NEM as it lacks a free thiol. It retains the M+2 label.

Analytical Workflow Diagram

Workflow Substrate Cell Culture (DL-Cystine 15N2) Quench Quench & Alkylate (Methanol + NEM) Substrate->Quench  Prevents Oxidation   Extract Centrifugation (Remove Protein) Quench->Extract LCMS LC-MS/MS Analysis (Target: Cys-NEM, GSH-NEM) Extract->LCMS Data Isotopologue Analysis (M+0 vs M+1) LCMS->Data

Caption: Figure 2.[7] Analytical workflow emphasizing the critical NEM alkylation step to preserve thiol redox states.

Data Interpretation & Validation

Calculating Fractional Enrichment

Since 15N2-Cystine splits into two cysteine molecules, the maximum enrichment possible for Cysteine and GSH is M+1 .



Self-Validation Checks (Quality Control)

To ensure your protocol worked, verify these internal controls:

  • The "GSSG" Check: Look for oxidized Glutathione (GSSG).[7] In a properly NEM-quenched sample, GSSG levels should be extremely low (<5% of GSH). High GSSG indicates failed alkylation or sample oxidation during prep.

  • The "Cystine" Check: Intracellular Cystine levels should be very low compared to Cysteine. High intracellular Cystine suggests the reduction machinery is overwhelmed or oxidation occurred post-lysis.

  • Linearity: The M+1 enrichment of GSH should lag slightly behind Cysteine but eventually reach steady-state equilibrium.

References

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell. [Link]

    • Foundational paper establishing the link between Cystine uptake, GSH, and ferroptosis.
  • Lu, W., et al. (2017). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

    • Authoritative protocol for LC-MS settings in metabolic flux analysis.
  • Satin, D., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols.[8] Analytical and Bioanalytical Chemistry. [Link]

    • Validates NEM as the superior derivatization agent for thiol tracing.[8]

  • Koppula, P., et al. (2018). Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy. Protein & Cell. [Link]

    • Detailed review of the SLC7A11 transporter mechanism and kinetics.

Sources

Method

Tracing Xenobiotic Fates: A Guide to DL-Cystine (¹⁵N₂) Applications in Drug Metabolism Studies

Introduction: The Imperative for Stable Isotope Tracing in Modern Drug Development In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stable Isotope Tracing in Modern Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Of particular importance is the elucidation of metabolic pathways, which can significantly influence a drug's efficacy, safety, and potential for drug-drug interactions. The formation of reactive metabolites is a major concern, as these electrophilic species can covalently bind to cellular macromolecules, leading to toxicity. A primary defense mechanism against such insults is the conjugation with glutathione (GSH), a tripeptide synthesized from glutamate, cysteine, and glycine.[1][2] Monitoring the dynamics of the glutathione biosynthesis and consumption pathways in response to a xenobiotic challenge provides critical insights into its potential for inducing oxidative stress and forming toxic adducts.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool for this purpose, offering a safe and precise alternative to radioactive tracers.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of DL-Cystine (¹⁵N₂), a stable isotope-labeled precursor of cysteine, to investigate drug metabolism. By tracing the incorporation of the ¹⁵N label into the glutathione pool and its subsequent metabolites, researchers can quantitatively assess the impact of a drug on this critical detoxification pathway.[5][6] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for in vitro and in vivo applications, enabling a deeper understanding of a drug's metabolic fate.

The Central Role of Cysteine in Glutathione Homeostasis

Cystine, the oxidized dimer of cysteine, is a key source of intracellular cysteine.[7] The availability of cysteine is the rate-limiting step in the synthesis of glutathione.[4] Therefore, tracing the metabolic fate of ¹⁵N-labeled cystine provides a direct window into the dynamics of glutathione synthesis and turnover. When a drug induces oxidative stress or forms reactive metabolites, the demand for glutathione increases, leading to an accelerated synthesis rate that can be precisely quantified by measuring the incorporation of ¹⁵N from DL-Cystine (¹⁵N₂).

dot graph TD; A[Extracellular DL-Cystine-¹⁵N₂] -->|Cellular Uptake| B(Intracellular L-Cysteine-¹⁵N); B -->|γ-Glutamylcysteine Synthetase| C(γ-Glutamyl-L-cysteine-¹⁵N); C -->|Glutathione Synthetase| D(Glutathione-¹⁵N (GSH-¹⁵N)); E[Drug] --> F{Metabolic Activation (e.g., CYP450)}; F --> G[Reactive Metabolite]; G --> H(Drug-GSH-¹⁵N Conjugate); D --> I{Glutathione Peroxidase}; I --> J(Glutathione Disulfide-¹⁵N₂ (GSSG-¹⁵N₂)); J -->|Glutathione Reductase| D;

end /dot

Figure 1: Metabolic pathway of DL-Cystine (¹⁵N₂) incorporation into glutathione and drug conjugates.

Experimental Design and Rationale

The successful application of DL-Cystine (¹⁵N₂) in drug metabolism studies hinges on a well-designed experiment. The core principle is to introduce the labeled precursor and monitor its incorporation into downstream metabolites over time, both in the presence and absence of the drug being investigated.

Key Considerations:
  • Choice of Model System:

    • In Vitro: Primary hepatocytes are the gold standard for in vitro drug metabolism studies as they retain many of the metabolic activities of the liver.[8][9] Immortalized cell lines (e.g., HepG2) can also be used, but their metabolic capacity may differ.[10]

    • In Vivo: Rodent models (mice or rats) are commonly used to study the systemic effects of a drug on glutathione metabolism in various tissues.[11][12]

  • Labeling Strategy:

    • Pulse-Chase: Cells or animals are first incubated with the ¹⁵N-labeled cystine for a defined period (pulse) to label the glutathione pool. The labeled medium is then replaced with unlabeled medium (chase), and the decay of the labeled glutathione is monitored to determine turnover rates.

    • Steady-State Labeling: The system is maintained in the presence of the labeled precursor until the enrichment of the glutathione pool reaches a plateau. This allows for the calculation of fractional synthesis rates.

  • Drug Treatment: The timing and concentration of drug administration are critical. The drug should be introduced at a physiologically relevant concentration and at a time point that allows for the observation of its effects on glutathione metabolism.

  • Sample Collection and Preparation: Timely collection of samples (cells, plasma, tissues) is crucial. To prevent the auto-oxidation of reduced glutathione (GSH) to its oxidized form (GSSG), samples should be immediately treated with a thiol-alkylating agent, such as N-ethylmaleimide (NEM).[6][13]

Detailed Application Protocols

Protocol 1: In Vitro Assessment of Drug-Induced Glutathione Depletion and Synthesis in Primary Hepatocytes

This protocol describes a method to quantify the effect of a drug on glutathione dynamics in cultured primary hepatocytes using DL-Cystine (¹⁵N₂).

Materials:

  • DL-Cystine (¹⁵N₂)

  • Primary hepatocytes (e.g., mouse or rat)

  • Cysteine-free cell culture medium

  • Drug of interest

  • N-ethylmaleimide (NEM)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate primary hepatocytes on collagen-coated plates and allow them to attach overnight.[14]

  • Labeling: Replace the culture medium with cysteine-free medium supplemented with a known concentration of DL-Cystine (¹⁵N₂) (e.g., 100 µM). Incubate for a predetermined time (e.g., 2, 4, 8, 12, 24 hours) to establish a baseline labeling curve.

  • Drug Treatment: In parallel plates, after a pre-labeling period (e.g., 4 hours), add the drug of interest at various concentrations. Include a vehicle control.

  • Sample Collection: At designated time points, rapidly wash the cells with ice-cold PBS and then lyse the cells in a buffer containing 10 mM NEM to derivatize free thiols.[5]

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[6] Monitor the specific transitions for unlabeled and ¹⁵N-labeled GSH-NEM and GSSG.

dot graph TD; subgraph "Experimental Workflow" A[Plate Primary Hepatocytes] --> B{Pre-incubation with DL-Cystine-¹⁵N₂}; B --> C{Treat with Drug or Vehicle}; C --> D[Lyse Cells with NEM-containing Buffer]; D --> E[Precipitate Proteins]; E --> F[Analyze Supernatant by LC-MS/MS]; F --> G[Data Analysis: Calculate ¹⁵N Enrichment and Turnover]; end

end /dot

Figure 2: Workflow for in vitro analysis of drug effects on glutathione metabolism.

Protocol 2: In Vivo Investigation of Drug Impact on Glutathione Homeostasis in Rodents

This protocol outlines an in vivo study to assess the effect of a drug on glutathione synthesis and distribution in different tissues of a rodent model.

Materials:

  • DL-Cystine (¹⁵N₂)

  • Rodents (e.g., C57BL/6 mice)

  • Drug of interest

  • NEM solution

  • Equipment for intravenous or oral administration

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Labeled Precursor Administration: Administer DL-Cystine (¹⁵N₂) to the animals. This can be done via intravenous injection, oral gavage, or by providing a diet containing the labeled amino acid.[3][11] The dosage and route of administration should be optimized based on the specific research question.

  • Drug Administration: Administer the drug of interest at the desired dose and route. A control group receiving the vehicle should be included.

  • Sample Collection: At various time points after drug administration, collect blood samples (e.g., via tail vein) and tissues of interest (e.g., liver, kidney). Immediately process blood to plasma and treat with NEM. Homogenize tissues in a buffer containing NEM.[11]

  • Sample Preparation: Precipitate proteins from plasma and tissue homogenates and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples as described in Protocol 1 to determine the concentration and ¹⁵N enrichment of glutathione and other relevant metabolites.

Data Presentation and Interpretation

The data obtained from these experiments can be presented in tables and graphs to clearly illustrate the impact of the drug on glutathione metabolism.

Table 1: Example Data for In Vitro Study
TreatmentTime (h)Total GSH (nmol/mg protein)¹⁵N-GSH Enrichment (%)Fractional Synthesis Rate (h⁻¹)
Vehicle450.2 ± 4.525.1 ± 2.10.063
Vehicle852.1 ± 5.145.3 ± 3.80.065
Drug (10 µM)440.5 ± 3.935.8 ± 3.20.088
Drug (10 µM)835.2 ± 3.160.1 ± 5.50.105

*p < 0.05 compared to vehicle control.

Interpretation of Results:
  • Decreased Total GSH: Indicates that the drug is causing glutathione depletion, either through conjugation with reactive metabolites or by inducing oxidative stress.

  • Increased ¹⁵N-GSH Enrichment and Fractional Synthesis Rate: Suggests an upregulation of de novo glutathione synthesis as a compensatory response to the increased demand.

  • Identification of Drug-GSH Conjugates: The presence of ¹⁵N-labeled drug-glutathione conjugates in the LC-MS/MS analysis provides direct evidence of reactive metabolite formation.[15][16]

Conclusion and Future Directions

The use of DL-Cystine (¹⁵N₂) as a metabolic tracer offers a robust and insightful approach to studying the impact of drugs on the critical glutathione detoxification pathway. The protocols outlined in this application note provide a framework for both in vitro and in vivo investigations, enabling researchers to gain a deeper understanding of a drug's potential to induce oxidative stress and form reactive metabolites. This knowledge is crucial for making informed decisions during drug development, ultimately contributing to the creation of safer and more effective medicines. Future applications could involve combining ¹⁵N-cystine tracing with other stable isotope-labeled precursors (e.g., ¹³C-glucose) for a more comprehensive analysis of interconnected metabolic pathways.

References

  • Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability. PubMed Central. [Link]

  • Quantification and Tracing of Stable Isotope into Cysteine and Glutathione. PubMed. [Link]

  • Isolation of Primary Mouse Hepatocytes for Nascent Protein Synthesis Analysis by Non-radioactive L-azidohomoalanine Labeling Method. Journal of Visualized Experiments. [Link]

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

  • Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. University of Luxembourg. [Link]

  • In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis. PubMed. [Link]

  • Quantitative Analysis of Bacterial and Mammalian Proteomes Using a Combination of Cysteine Affinity Tags and 15N-Metabolic Labeling. ResearchGate. [Link]

  • Increased glutathione in cultured hepatocytes associated with induction of cytochrome P-450. Lack of effect of glutathione depletion on induction of cytochrome P-450 and delta-aminolevulinate synthase. PubMed. [Link]

  • In vivo utilization of cystine-containing synthetic short-chain peptides after intravenous bolus injection in the rat. PubMed. [Link]

  • Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture. PubMed. [Link]

  • Initial Glutathione Depletion During Short-Term Bed Rest: Pinpointing Synthesis and Degradation Checkpoints in the γ-Glutamyl Cycle. MDPI. [Link]

  • Noninvasive monitoring of hepatic glutathione depletion through fluorescence imaging and blood testing. PubMed Central. [Link]

  • Use of L-[(15)N] glutamic acid and homoglutathione to determine both glutathione synthesis and concentration by gas chromatography-mass spectrometry (GCMS). PubMed. [Link]

  • Computational modeling of the hepatocytes reveals new insights into alterations in drug metabolism, oxidative stress response, and glutathione detoxification in acetaminophen-induced hepatotoxicity associated with MASLD. ResearchGate. [Link]

  • Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring. ACS Publications. [Link]

  • Evaluation of Cysteine Metabolism in the Rat Liver and Kidney Following Intravenous Cocaine Administration and Abstinence. MDPI. [Link]

  • Role of Glutathione Depletion in the Cytotoxicity of Acetaminophen in a Primary Culture System of Rat Hepatocytes. PubMed. [Link]

  • Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. PubMed. [Link]

  • Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors. ResearchGate. [Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry. ResearchGate. [Link]

  • Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress. Nature Communications. [Link]

  • Catabolism of cysteine, cystine, cysteinesulfinate, and OTC by isolated perfused rat hindquarter. PubMed. [Link]

  • Estimating glutathione synthesis with deuterated water: A model for peptide biosynthesis. ResearchGate. [Link]

Sources

Application

NMR spectroscopy techniques for ¹⁵N labeled compounds

Abstract This guide details the experimental frameworks for utilizing Nitrogen-15 (¹⁵N) NMR spectroscopy in biomolecular research.[1][2][3][4][5] It moves beyond basic theory to provide actionable protocols for sample pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental frameworks for utilizing Nitrogen-15 (¹⁵N) NMR spectroscopy in biomolecular research.[1][2][3][4][5] It moves beyond basic theory to provide actionable protocols for sample preparation, data acquisition (HSQC/TROSY), and advanced applications in protein dynamics and fragment-based drug discovery (FBDD). The focus is on maximizing data quality through rigorous optimization of acquisition parameters and understanding the physical behavior of the spin system.

Introduction: The ¹⁵N "Fingerprint"

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is the fundamental "fingerprint" of a protein. Because every non-proline amino acid residue contains exactly one backbone amide proton attached to a nitrogen, the HSQC provides a residue-specific map of the protein.

  • Why ¹⁵N? Natural abundance of ¹⁵N is only 0.37%. Enrichment to >98% is required for sensitivity.

  • The Power of the Fingerprint:

    • Dispersion: Indicates folding. Well-dispersed peaks = folded; clustered peaks (around 8.0-8.5 ppm) = unfolded/random coil.

    • Stoichiometry: One peak per residue (plus side chains for Asn/Gln/Trp).

    • Sensitivity: Changes in peak position (Chemical Shift Perturbation) detect ligand binding with atomic resolution.

Phase I: Sample Preparation & Isotopic Labeling

Scientific Integrity Check: The quality of an NMR spectrum is defined by the sample, not the magnet. Inhomogeneity in pH or temperature gradients can ruin weeks of work.

Protocol 1: Minimal Media Expression (¹⁵N-Labeling)

Objective: Produce >98% ¹⁵N-enriched protein in E. coli.

Reagents:

  • M9 Minimal Media Base (1L): 6 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl.

  • Nitrogen Source: 1.0 g ¹⁵NH₄Cl ( Ammonium Chloride-15N).

  • Carbon Source: 4.0 g Glucose (unlabeled for ¹⁵N-only experiments).

  • Supplements: 1 mM MgSO₄, 0.1 mM CaCl₂, Thiamine, Antibiotics.

Workflow:

  • Inoculation: Grow fresh colony in 5 mL LB media (rich media) for 6-8 hours.

  • Adaptation: Transfer to 50 mL M9 media (minimal) overnight. Crucial Step: This adapts the bacteria to the nutrient-poor environment, reducing lag phase during large-scale growth.

  • Scale-up: Inoculate 1L M9 media. Grow at 37°C until OD₆₀₀ reaches 0.6–0.8.

  • Induction: Cool to expression temperature (e.g., 18-25°C for solubility) and induce with IPTG (0.5–1.0 mM).

  • Harvest: Centrifuge after 12–18 hours.

NMR Sample Conditions
  • Solvent: 90% H₂O / 10% D₂O. (D₂O is required for the spectrometer lock signal).

  • Buffer: Phosphate or Tris (pH 6.0–7.5). Note: Avoid high pH (>7.5) as amide proton exchange with water becomes too fast, "bleaching" the signal.

  • Salt: <150 mM NaCl recommended.[6] High salt reduces the Q-factor of the cryoprobe, lowering sensitivity.

Phase II: Core Acquisition Protocols

Diagram 1: The NMR Workflow

This diagram outlines the critical path from sample to data.

NMR_Workflow Sample Purified ¹⁵N Sample Shimming Shimming & Locking (10% D₂O) Sample->Shimming PulseCal Pulse Calibration (90° Pulse / O1 Offset) Shimming->PulseCal HSQC 2D ¹H-¹⁵N HSQC (Standard < 30kDa) PulseCal->HSQC Small Protein TROSY 2D ¹H-¹⁵N TROSY (Large > 30kDa) PulseCal->TROSY Large Protein Processing Processing (Apodization/FT) HSQC->Processing TROSY->Processing

Caption: Operational workflow for ¹⁵N biomolecular NMR. Selection between HSQC and TROSY depends on molecular weight and rotational correlation time (τc).

Protocol 2: The ¹H-¹⁵N HSQC (Sensitivity Enhanced)

Pulse Sequence: hsqcetfpf3gp (Bruker nomenclature: HSQC + Echo-Antiecho + Water Flip-back + Gradients). Why this sequence? The "water flip-back" preserves water magnetization, preventing saturation transfer to amide protons, which boosts signal intensity.

Acquisition Parameters (600 MHz Field):

ParameterValueDescription
Temperature 298 K (25°C)Must be stable to ±0.1 K to prevent chemical shift drift.
Spectral Width (F2 - ¹H) 14–16 ppmCovers amides (6-10 ppm) and exchangeable side chains.
Spectral Width (F1 - ¹⁵N) 30–35 ppmCentered at ~118 ppm.
Offset (O1 - ¹H) 4.7 ppmOn the water resonance.[7]
Offset (O3 - ¹⁵N) 118 ppmCenter of the amide region.
Points (TD) 2048 (F2) x 128-256 (F1)F1 points determine resolution in the indirect dimension.
Scans (NS) 4, 8, or 16Depends on concentration. Signal-to-Noise (S/N)

.[7]
Recycle Delay (D1) 1.0 sShort delay allowed due to flip-back; optimizes unit time sensitivity.

Step-by-Step:

  • Tune and Match: Essential for the cryoprobe to handle the salt load.

  • Lock and Shim: Shim until the lock level is stable and maximized.

  • Pulse Calibration: Determine the 90° pulse length (P1) for ¹H.

  • Set Parameters: Load standard parameter set. Update P1 and O1.

  • Acquire: Run zg.[8]

  • Process: Apply a squared sine-bell function (QSINE, SSB=2) to both dimensions before Fourier Transform to remove truncation artifacts.

Phase III: Advanced Applications

A. TROSY: Overcoming the Size Limit

For proteins >30 kDa, slow tumbling causes rapid Transverse Relaxation (


), broadening lines until they disappear.
Technique: TROSY (Transverse Relaxation Optimized Spectroscopy) .[3][9]
Mechanism:  In an amide ¹⁵N-¹H moiety, relaxation is driven by Dipole-Dipole (DD) coupling and Chemical Shift Anisotropy (CSA).[9] At high fields (e.g., 900 MHz), these two mechanisms constructively interfere for one component of the multiplet (broadening it) and destructively interfere for the other (sharpening it). TROSY selects only the sharp component.[9]
Recommendation:  Mandatory for complexes >40-50 kDa; beneficial to use deuterated samples (²H, ¹⁵N-labeled) to further reduce relaxation.
B. Ligand Screening via Chemical Shift Perturbation (CSP)

This is the gold standard for validating hit compounds from High-Throughput Screening (HTS).

Protocol 3: CSP Titration

  • Reference Spectrum: Collect HSQC of free protein (Apo).

  • Titration: Add ligand in steps (e.g., 0.25x, 0.5x, 1x, 2x, 5x, 10x molar equivalents).

    • Tip: Keep ligand stock concentration high (e.g., 100 mM) to minimize dilution of the protein.

  • Observation:

    • Fast Exchange: Peak moves smoothly from position A to B.

      
       is weak (µM-mM).
      
    • Slow Exchange: Peak A disappears, Peak B appears.

      
       is strong (nM).
      
    • Intermediate Exchange: Peak broadens and vanishes.

      
       is intermediate.
      

Data Analysis (Equation): Calculate the weighted chemical shift difference (


):


The factor 0.154 scales the nitrogen shift to the proton scale (based on the gyromagnetic ratios).
Diagram 2: CSP Logic Flow

Visualizing the interpretation of ligand binding data.

CSP_Logic Start Add Ligand to Protein Regime Exchange Regime? Start->Regime Fast Fast Exchange (Peak Shifts) Regime->Fast Weak Binding (µM) Slow Slow Exchange (New Peak Appears) Regime->Slow Strong Binding (nM) Inter Intermediate (Line Broadening) Regime->Inter Intermediate Calc Calculate Kd from Shift Magnitude Fast->Calc Integrate Calculate Kd from Peak Volumes Slow->Integrate

Caption: Decision tree for interpreting Chemical Shift Perturbation (CSP) data based on the exchange regime relative to the NMR time scale.

Phase IV: Dynamics (Relaxation Measurements)

To understand protein motion (entropy), we measure ¹⁵N relaxation rates.[5][10]

MeasurementTime ScalePhysical Meaning
T1 (Longitudinal) ns - µsReports on overall tumbling and fast backbone motions.[5]
T2 (Transverse) µs - msSensitive to conformational exchange (Rex) and slow motions.
Heteronuclear NOE ps - nsMeasures rigidity. High NOE (>0.7) = Rigid helix/sheet. Low/Negative NOE = Flexible loop/terminus.

Protocol Note: These are "Pseudo-3D" experiments. You acquire a series of 2D HSQC spectra with varying relaxation delays (e.g., T1 delays: 10, 100, 500, 1000, 2000 ms). Peak intensities are fitted to an exponential decay curve (


).

References

  • Cavanagh, J., et al. Protein NMR Spectroscopy: Principles and Practice.[4] Academic Press.[4] (Standard text for HSQC theory).

  • Pervushin, K., et al. (1997).[9] "Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution."[3] PNAS.[9] (The foundational TROSY paper).[3]

  • Williamson, M. P. (2013). "Using chemical shift perturbation to characterise ligand binding." Progress in Nuclear Magnetic Resonance Spectroscopy. (Comprehensive review on CSP).

  • Kay, L. E., et al. (1989). "Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity." Journal of the American Chemical Society. (The basis for modern sensitivity-enhanced HSQC).

  • Delaglio, F., et al. (1995). "NMRPipe: a multidimensional spectral processing system based on UNIX pipes." Journal of Biomolecular NMR. (Standard processing software).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: DL-CYSTINE (15N2) Labeling Efficiency

Topic: Troubleshooting Labeling Efficiency & Solubility in Metabolic Labeling Executive Summary DL-Cystine ( N ) presents unique challenges compared to standard SILAC reagents (L-Lysine/L-Arginine). Unlike pure L-isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Labeling Efficiency & Solubility in Metabolic Labeling
Executive Summary

DL-Cystine (


N

) presents unique challenges compared to standard SILAC reagents (L-Lysine/L-Arginine). Unlike pure L-isomers, the DL-racemic mixture implies that only 50% of your reagent is biologically available to mammalian cells, while the D-isomer may act as a competitive inhibitor or inert solute. Furthermore, Cystine’s poor solubility at neutral pH often leads to precipitation, resulting in lower-than-calculated effective concentrations.[1]

This guide addresses the three critical failure points: Solubility Chemistry , Bioavailability (The "DL" Factor) , and Cellular Uptake Mechanisms .

Module 1: Solubility & Reagent Preparation

The Issue: Users frequently report that DL-Cystine (


N

) forms a cloudy suspension or precipitates upon addition to media, leading to undefined concentrations.
Q: Why won't my DL-Cystine dissolve in neutral PBS or Media?

A: Cystine is the least soluble of the naturally occurring amino acids. Its isoelectric point (pI) is ~4.6, and it is highly hydrophobic in its non-ionized state. At neutral pH (7.0–7.4), it is near its solubility limit (~0.1 mg/mL). It requires extreme pH (acidic or basic) to protonate/deprotonate the functional groups for solvation.

Troubleshooting Protocol: The "Acid Shock" Method

Do not attempt to dissolve directly in media. Follow this stoichiometry-based solvation protocol:

  • Calculate Molarity: Target a 50 mM stock solution.

  • Solvent Choice: Use 1 M HCl (preferred) or 1 M NaOH.

    • Scientific Rationale: Acidic conditions protonate the amino groups (

      
      ), drastically increasing solubility.
      
  • Step-by-Step:

    • Weigh DL-Cystine (

      
      N
      
      
      
      ) powder.
    • Add 1 M HCl dropwise until fully dissolved (clear solution).

    • Dilute with sterile water to final volume.

    • Sterilization: Syringe filter (0.22 µm) immediately. Do not autoclave (heat causes degradation).

  • Media Addition: Add the stock to your SILAC media. The buffering capacity of the media (bicarbonate/HEPES) will neutralize the small volume of acid added.

Visualization: Solubility Decision Logic

SolubilityLogic Start Reagent: DL-Cystine (15N2) Solvent Choose Solvent System Start->Solvent Neutral Neutral Buffer (PBS/Water) Solvent->Neutral pH 7.0 Acidic 1M HCl (Recommended) Solvent->Acidic pH < 2.0 Basic 1M NaOH Solvent->Basic pH > 10.0 ResultFail Precipitation / Cloudy (Undefined Conc.) Neutral->ResultFail ResultSuccess Clear Stock Solution (Stable) Acidic->ResultSuccess Basic->ResultSuccess MediaAdd Add to Media (Buffer Neutralizes Acid) ResultSuccess->MediaAdd

Figure 1: Decision logic for solubilizing DL-Cystine. Neutral pH attempts result in precipitation, compromising labeling stoichiometry.

Module 2: Bioavailability (The "DL" Factor)

The Issue: Researchers calculate concentration based on standard L-Cystine protocols (e.g., 0.2 mM) but observe slow growth or incomplete labeling.

Q: How do I adjust concentration for the Racemic (DL) mixture?

A: Mammalian cells utilize L-isomers almost exclusively. The D-isomer is generally inert or can act as a competitive inhibitor at transport sites.

  • Correction Factor: You must double the gravimetric concentration to achieve the equivalent biological concentration of the L-isomer.

  • Toxicity Warning: High concentrations of D-amino acids can induce oxidative stress or osmotic stress in sensitive lines (e.g., primary neurons or stem cells).

Data Table: Concentration Adjustment Guide

ParameterStandard L-Cystine ProtocolDL-Cystine (

N

) Protocol
Reason
Gravimetric Mass 48 mg/L (approx 0.2 mM)96 mg/L Only 50% is L-Cystine (active).
Effective L-Conc. 0.2 mM0.2 mMMatches biological requirement.
D-Isomer Load 0 mM0.2 mMRisk Factor: Monitor for cytotoxicity.
Media Type DMEM / RPMI (-Cys/Met)DMEM / RPMI (-Cys/Met)Must be deficient in standard Cys.
Module 3: Cellular Uptake & Metabolic Scrambling

The Issue: Labeling efficiency stalls at <90%, or cell viability drops in labeled media.

Q: Why is incorporation low despite high reagent concentration?

A: Cystine uptake is strictly regulated by System x


 (SLC7A11/SLC3A2) , an antiporter that imports Cystine in exchange for intracellular Glutamate.
  • Glutamate Competition: High extracellular Glutamate (common in some media formulations) inhibits Cystine uptake.

  • Transsulfuration Bypass: If cells have high Methionine, they may synthesize their own (unlabeled) Cysteine via the transsulfuration pathway, diluting your isotopic signal.

  • Serum Contamination: Standard Fetal Bovine Serum (FBS) contains high levels of light Cystine. Dialyzed FBS is mandatory.

Q: How do I prevent "Signal Dilution"?

A:

  • Use Dialyzed FBS: Ensure a molecular weight cutoff (MWCO) of 10 kDa to remove free amino acids.

  • Methionine Balancing: Use labeled Methionine if possible, or restrict Methionine levels to force uptake of the exogenous labeled Cystine.

Visualization: System x


 Mechanism & Competition 

UptakeMechanism Extracellular Extracellular Space Glutamate Glutamate (High Conc.) Extracellular->Glutamate If High Extracellular Glu Uptake is Blocked Intracellular Intracellular Cytosol GSH Glutathione Synthesis Intracellular->GSH Protein Proteome Incorporation Intracellular->Protein CystineL L-Cystine (15N2) Transporter System xc- (SLC7A11) CystineL->Transporter Import CystineD D-Cystine (Inert/Inhibitor) CystineD->Transporter Competes? Glutamate->Transporter Export (Driving Force) Transporter->Intracellular Reduction to Cysteine

Figure 2: The System x


 antiporter mechanism. High extracellular glutamate or competition from D-Cystine can inhibit the uptake of the desired L-Cystine (

N

) tracer.
References
  • Carta, R., & Tola, G. (1996).[2] Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations.[2][3] Journal of Chemical & Engineering Data, 41(5), 1089–1091.

  • Lewerenz, J., et al. (2013).

    
     in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities. Antioxidants & Redox Signaling, 18(5), 522–555. 
    
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.

  • Thermo Fisher Scientific. (n.d.). Dialyzed FBS for SILAC Guidelines. Thermo Fisher Technical Support.

Sources

Optimization

Technical Support Center: Optimizing DL-CYSTINE (15N2) in SILAC

Executive Summary: The "Cystine Challenge" You are likely reading this because your SILAC experiment with DL-CYSTINE (15N2) is facing one of three critical failure modes: Precipitation: The isotope is falling out of solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cystine Challenge"

You are likely reading this because your SILAC experiment with DL-CYSTINE (15N2) is facing one of three critical failure modes:

  • Precipitation: The isotope is falling out of solution in the media.

  • Incomplete Incorporation: Labeling efficiency stalls at 60–80%, compromising quantitation.

  • Bioavailability Mismatch: Cell growth is retarded due to the "DL" racemic mixture.

Unlike standard Lysine/Arginine SILAC, Cystine labeling is metabolically complex. Cystine is a dimer, has low solubility, and competes with the de novo synthesis pathway from Methionine. This guide provides the corrective protocols to stabilize your chemistry and close the metabolic leaks.

Module 1: Solubility & Formulation (The "Cloudy Media" Ticket)

Q: Why does my 15N2-DL-Cystine precipitate when added to DMEM/RPMI?

A: Cystine is notoriously insoluble at the neutral pH (7.2–7.4) of cell culture media. Standard L-Cystine has a solubility of < 0.11 mg/mL at pH 7. When you add a concentrated stock to media, it often crashes out immediately. Furthermore, the "DL" form implies a racemic mixture; while the D-isomer is generally inert biologically, it contributes to the saturation limit of the solution without aiding cell growth.

The Fix: The High-pH Stock Protocol Do not dissolve directly in water or PBS. You must use a basic or acidic carrier, but basic is preferred to prevent acidification of the final media buffer capacity.

Protocol: High-Concentration Stock Preparation

  • Weighing: Calculate the mass for a 50 mM stock.

  • Solvent: Use 1 M NaOH (or 1 M HCl if your lab prefers acid-stable stocks, but NaOH is often gentler on downstream media pH buffering).

  • Dissolution: Vortex until completely clear.

  • Aliquot: Store at -20°C.

  • Usage: When adding to media, add slowly with rapid stirring. The final dilution (e.g., 1:1000) will be buffered by the media's bicarbonate system, keeping the Cystine soluble at the lower working concentration.

Module 2: Bioavailability & The "DL" Factor

Q: My cells are growing slowly compared to the "Light" control. Is the isotope toxic?

A: It is likely not toxicity, but starvation . Mammalian cells exclusively utilize the L-isomer of Cystine via the System xc- (SLC7A11/SLC3A2) transporter. The D-isomer in your DL-mixture is not efficiently transported or metabolized.

  • The Math of Failure: If a protocol calls for 0.2 mM L-Cystine and you use 0.2 mM DL-Cystine, your cells only receive 0.1 mM of the active nutrient.

  • The Fix: You must use 2X the nominal concentration relative to standard L-Cystine formulations to achieve physiological equivalence.

Data Table: Concentration Adjustment for DL-Cystine
Media TypeStandard L-Cystine Conc.[1]Required DL-Cystine (15N2) Conc.Notes
DMEM (High Glucose) 0.201 mM (48 mg/L)0.402 mM (96 mg/L) Standard SILAC backbone.
RPMI-1640 0.208 mM (50 mg/L)0.416 mM (100 mg/L) High cystine demand lines.
MEM 0.100 mM (24 mg/L)0.200 mM (48 mg/L) Often requires supplementation.

Module 3: The Metabolic Leak (Transsulfuration)

Q: Why is my incorporation stuck at 70% despite full media replacement?

A: Your cells are making their own "Light" Cysteine from Methionine. This is the Transsulfuration Pathway .[2][3][4] If your media contains standard Methionine, the cell converts it into Homocysteine and then to Cysteine, diluting your heavy isotope pool.

The Mechanism:

  • Input: Methionine (Light) enters the cell.

  • Conversion: Methionine

    
     SAM 
    
    
    
    Homocysteine
    
    
    Cystathionine
    
    
    Cysteine (Light) .
  • Result: The proteome contains a mix of Exogenous Heavy Cys and Endogenous Light Cys.

Visualization: The Transsulfuration Problem

Transsulfuration cluster_Cell Intracellular Environment Met_Ext Methionine (Light) [Media] Met_Int Methionine Met_Ext->Met_Int Transport Cys_Heavy_Ext 15N2-Cystine (Heavy) [Media] Cys_Heavy_Int 15N-Cysteine (Heavy) [Exogenous] Cys_Heavy_Ext->Cys_Heavy_Int System xc- (SLC7A11) Hcy Homocysteine Met_Int->Hcy Demethylation Cys_Light_Int Cysteine (Light) [Endogenous] Hcy->Cys_Light_Int Transsulfuration (Leak) Protein Labeled Protein Cys_Light_Int->Protein Dilution Cys_Heavy_Int->Protein Incorporation

Figure 1: The Metabolic Leak. Endogenous synthesis of Light Cysteine from Methionine (Red path) competes with the uptake of Heavy Cystine (Green path), reducing labeling efficiency.

The Fix: The "Methionine Squeeze" Protocol To force the cell to use the exogenous 15N2-Cystine, you must minimize the Methionine contribution.

  • Dialyzed Serum: Use only dialyzed FBS (cutoff 10 kDa) to remove serum-derived light amino acids.

  • High-Cystine Load: Increase 15N2-DL-Cystine concentration to 0.5 mM - 1.0 mM . High exogenous Cystine can feedback-inhibit the transsulfuration enzymes.

  • Methionine Reduction (Advanced): If incorporation is still low, reduce Methionine concentration in the SILAC media to 10-20% of standard levels, just enough to support translation but not excess synthesis of Cysteine.

Module 4: Mass Spectrometry & The "+1 Da" Warning

Q: I don't see a distinct heavy peak pair in my MS spectra.

A: You are facing a Mass Resolution Limit . You are using 15N2-Cystine .

  • Chemistry: Cystine is a dimer (2 Cysteines).[5] 15N2 means the dimer has 2 heavy nitrogens.

  • Reduction: Inside the cell, Cystine reduces to 2 Cysteine monomers.

  • Result: Each Cysteine residue in your protein has only one 15N atom .

  • Mass Shift: The mass shift is only +1.00 Da per Cysteine residue.

Why this is a problem: In standard SILAC (Lys-6/Arg-10), the shift is +6 or +10 Da, clearly separating the peaks. A +1 Da shift often overlaps with the natural Carbon-13 isotopic envelope of the peptide.

Recommendation:

  • Verify Reagent: Check if you actually have 13C6-15N2-Cystine . This would give a +4 Da shift per residue (much better).

  • Computational Correction: If you must use 15N2 (yielding +1 Da), you cannot use standard SILAC quantitation software settings. You must use software capable of deconvoluting overlapping isotopic envelopes (e.g., MaxQuant with specific settings for neutron-encoded SILAC, though this is usually for higher mass resolution).

  • Flux Analysis: If your goal is metabolic flux analysis (not relative quantitation), the +1 Da shift is acceptable but requires high-resolution MS (Orbitrap > 60k resolution).

Summary Checklist for Success

References
  • Thermo Fisher Scientific. SILAC Metabolic Labeling Systems.[6] Retrieved from

  • Sigma-Aldrich. L-Cysteine in Cell Culture: Solubility and Stability. Retrieved from

  • Bannai, S. (1986). Exchange of cystine and glutamate across plasma membrane of human fibroblasts (System xc-). Journal of Biological Chemistry.
  • Zhu, J., et al. (2019). Transsulfuration activity can support cell growth upon extracellular cysteine limitation.[3] Molecular Cell. Retrieved from

  • Evonik. Solving the solubility and stability challenges of L-cystine in cell culture media. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of DL-CYSTINE (15N2)

Core Directive: The Stability & Solubility Paradox Working with DL-CYSTINE (15N2) presents a dual challenge common to heavy-isotope labeled amino acids: maintaining isotopic integrity while overcoming chemical recalcitra...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability & Solubility Paradox

Working with DL-CYSTINE (15N2) presents a dual challenge common to heavy-isotope labeled amino acids: maintaining isotopic integrity while overcoming chemical recalcitrance .

Cystine is the oxidized dimer of cysteine.[1] Unlike its monomeric counterpart, cystine is notoriously insoluble in neutral aqueous buffers (pH 7.0). Many researchers lose valuable isotopically labeled material by attempting to dissolve it directly in media or water, resulting in microprecipitates that alter concentration accuracy and mass spectrometry (MS) normalization.

The Golden Rule: Cystine requires extreme pH (pH < 2 or pH > 8) for solubility.[1] For analytical standards and metabolic labeling, acidic solubilization (1 M HCl) is the industry gold standard because it stabilizes the disulfide bond and prevents racemization.

Standard Operating Procedure (SOP): Preparation of Stock Solutions

Protocol: High-Concentration Stock Preparation

Objective: Create a stable 50 mg/mL stock solution of DL-CYSTINE (15N2).

Materials:

  • DL-CYSTINE (15N2) powder

  • 1 M Hydrochloric Acid (HCl), analytical grade

  • Vortex mixer

  • 0.22 µm PVDF syringe filter (optional, for sterilization)

Step-by-Step Workflow:

  • Weighing: Accurately weigh the specific amount of DL-CYSTINE (15N2) powder.

  • Solvent Addition: Add 1 M HCl to achieve a concentration of up to 50 mg/mL .

    • Note: Do NOT use water or PBS first. The compound is hydrophobic at neutral pH.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should become crystal clear.

    • Troubleshooting: If particles persist, warm the solution slightly to 40°C (do not boil).

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 100 µL) in screw-cap cryovials.

  • Storage: Store aliquots at -20°C .

Visual Workflow: Solubilization Logic

CystineSolubilization Start Start: DL-CYSTINE (15N2) Powder SolventChoice Select Solvent Start->SolventChoice Water Neutral Water / PBS SolventChoice->Water Avoid Acid 1 M HCl SolventChoice->Acid Recommended Base 1 M NaOH SolventChoice->Base Alternative ResultFail Precipitation Risk (Solubility ~0.1 mg/mL) Water->ResultFail ResultSuccess Full Dissolution (Solubility ~50 mg/mL) Acid->ResultSuccess ResultRisk Dissolves but Risk of Racemization/Oxidation Base->ResultRisk Storage Aliquot & Freeze (-20°C) ResultSuccess->Storage

Figure 1: Decision matrix for solubilizing DL-CYSTINE (15N2). Acidic conditions provide the highest solubility and stability.

Storage & Stability Guidelines

Proper storage is critical to prevent isotopic scrambling (exchange of labeled atoms with the environment, though rare for 15N) and chemical degradation .

ParameterDry PowderSolubilized Stock (in 1M HCl)
Temperature Room Temperature (20–25°C)-20°C (Freezer)
Light Exposure Protect from direct lightProtect from light
Humidity Keep desiccated (hydroscopic)N/A (Keep tightly sealed)
Shelf Life > 2 Years6–12 Months (if frozen)
Freeze-Thaw N/AAvoid > 3 cycles

Critical Insight: While 15N is a stable isotope and does not decay radioactively, the chemical entity (Cystine) is susceptible to disulfide exchange . If stored in the presence of free thiols (like mercaptoethanol or DTT) or at neutral pH where trace thiols can initiate exchange, the 15N label can be "scrambled" into other molecules [1, 6].

Technical FAQs & Troubleshooting

Q1: My solution precipitated after I diluted the stock into my cell culture media. What happened?

Diagnosis: pH Shock. Explanation: You likely diluted the highly acidic stock (in 1 M HCl) directly into a neutral buffer, causing the local pH to rise to ~7.0. At pH 7, Cystine solubility drops drastically to ~0.112 mg/mL [2, 4]. Solution:

  • Ensure the final concentration in the media does not exceed the solubility limit (approx 0.5 mM).

  • Add the stock slowly with vigorous stirring to disperse the acid.

  • If higher concentrations are needed, consider using a dipeptide form (e.g., L-Alanyl-L-Cystine) which is significantly more soluble [4], though this changes the chemical species.

Q2: Can I use 1 M NaOH instead of HCl?

Answer: Yes, but with caveats. Risk: Cystine is soluble in base, but alkaline conditions promote racemization (conversion of L- to D- isomers) and rapid oxidation of any trace free cysteine. For long-term storage of standards, HCl is chemically superior because it protonates the amine groups, stabilizing the molecule [2].

Q3: I see unexpected peaks in my Mass Spec data (M+1 or M-1). Is my isotope degrading?

Diagnosis: Isotopic Dilution or Scrambling. Explanation: 15N does not degrade. However, if your experiment involves metabolic labeling (e.g., SILAC), "scrambling" can occur if the cell converts the labeled Cystine into other amino acids via transamination, or if there is contamination from 14N sources [5, 9]. Checklist:

  • Ensure the media is truly "Drop-out" (devoid of unlabeled Cystine/Cysteine).

  • Verify no other nitrogen sources (like glutamine) are contributing to the synthesis of non-essential amino acids if you are tracking specific pathways.

Q4: How do I prevent disulfide exchange during sample prep?

Answer: Alkylation is mandatory. Mechanism: If you are analyzing proteins labeled with DL-CYSTINE (15N2), free thiols can swap disulfide partners at neutral pH. Protocol:

  • Perform lysis/digestion at acidic pH if possible (pH < 5) OR

  • Immediately add an alkylating agent like N-ethylmaleimide (NEM) or Iodoacetamide (IAM) to block free thiols before they can attack the labeled cystine disulfides [6].

Advanced Troubleshooting Logic

Use this decision tree when encountering solubility or stability issues.

Troubleshooting Issue Issue Detected Precipitation Precipitation / Cloudiness Issue->Precipitation MS_Error Incorrect MS Isotope Ratio Issue->MS_Error CheckPH Check pH of Solution Precipitation->CheckPH CheckScramble Check for Scrambling MS_Error->CheckScramble ActionAcid Acidify to pH < 2 CheckPH->ActionAcid pH is Neutral (7.0) CheckConc Check Concentration ActionDilute Dilute to < 0.1 mg/mL (if neutral pH required) CheckConc->ActionDilute Conc > 50mg/mL ActionAlkylate Use NEM/IAM Alkylation CheckScramble->ActionAlkylate Disulfide Exchange Suspected ActionAcid->CheckConc Still Precipitates?

Figure 2: Troubleshooting logic for physical precipitation and analytical inconsistencies.

References

  • Cambridge Isotope Laboratories. (n.d.). L-Cystine (3,3'-13C2, 99%) Product Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Information: L-Cystine.[2][3] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5862, Cysteine. Retrieved from

  • Soong, T. H. (2022).[3] How to dissolve L-cystine for biological assays? ResearchGate.[3][4][5][6] Retrieved from

  • Pietzke, M., et al. (2014). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Journal of Mass Spectrometry. Retrieved from

  • Sarga, S. M., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. mAbs. Retrieved from

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from

  • ChemPep. (n.d.). Stable Isotope Labeled Amino Acids. Retrieved from

  • Wood, T. D., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins. Analytical Chemistry. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparing DL-CYSTINE (15N2) with other ¹⁵N labeled amino acids

Technical Comparison Guide: DL-CYSTINE ( ) vs. L-Isomer and Monomer Alternatives Executive Summary DL-Cystine ( ) serves as a specialized isotopic tool primarily designed for analytical quantification via Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: DL-CYSTINE ( ) vs. L-Isomer and Monomer Alternatives

Executive Summary

DL-Cystine (


)  serves as a specialized isotopic tool primarily designed for analytical quantification  via Mass Spectrometry (LC-MS) and NMR. Its value proposition lies in its stability compared to cysteine monomers and its cost-efficiency compared to enantiomerically pure L-Cystine (

).

However, its racemic nature (containing both D- and L-isomers) creates a critical bifurcation in utility:

  • Optimal For: Absolute quantification of total cysteine/cystine pools in cell lysates or biofluids (using non-chiral LC-MS).

  • Unsuitable For: Metabolic flux analysis (MFA) or cell culture labeling (SILAC), where the D-isomer may inhibit transporters (e.g., system

    
    ) or remain metabolically inert.
    

This guide provides the technical grounding to select the correct tracer for your specific experimental workflow.

Part 1: Chemical & Physical Properties Comparison

The choice between the dimer (Cystine) and monomer (Cysteine), and the stereochemistry (DL vs. L), dictates experimental success.

Stability Profile: The Oxidation Problem

Cysteine is notoriously unstable in solution, rapidly oxidizing to Cystine. This introduces variability in stock solution concentration.

  • L-Cysteine (

    
    ):  High risk of auto-oxidation. Stock solutions degrade within hours unless stored at low pH with reducing agents.
    
  • DL-Cystine (

    
    ):  The oxidized dimer form is chemically stable. It represents the "end-point" of oxidation, ensuring that the concentration of the internal standard remains constant during storage.
    
Solubility & Stereochemistry
PropertyDL-Cystine (

)
L-Cystine (

)
L-Cysteine (

)
Stereochemistry Racemic (50% D / 50% L)Pure L-isomerPure L-isomer
Solubility (Neutral pH) Very Low (< 0.1 mg/mL)Very Low (< 0.1 mg/mL)High
Solubility (pH > 9) Moderate (~10 mg/mL)ModerateHigh
Biological Uptake Inhibited/Toxic: D-isomer can block L-transport.Active: Transported via system

.
Active: Transported via ASC/LAT systems.
Primary Use Case Analytical Internal Standard Metabolic Labeling (In Vivo/In Vitro) Short-term Pulse Labeling

Part 2: Decision Logic (When to use DL-Cystine)

The following diagram illustrates the critical decision pathways for selecting the correct isotope.

IsotopeSelection Start Experimental Goal Metabolism Metabolic Flux / Cell Culture (Living Systems) Start->Metabolism Quantification Absolute Quantification (Lysates/Biofluids) Start->Quantification UseL MUST USE: L-Cystine (15N2) Metabolism->UseL Long-term labeling UseCys USE: L-Cysteine (15N) (Only for rapid pulse) Metabolism->UseCys <10 min pulse Chiral Is Chiral Separation Required? Quantification->Chiral Chiral->UseL Yes (Distinguish D vs L) UseDL OPTIMAL CHOICE: DL-Cystine (15N2) (Cost-Effective, Stable) Chiral->UseDL No (Standard C18 LC-MS)

Figure 1: Decision matrix for selecting between DL-Cystine, L-Cystine, and L-Cysteine based on experimental constraints.

Part 3: Mass Spectrometry Applications

Why DL-Cystine ( ) is the Superior Internal Standard

In standard Reverse-Phase Liquid Chromatography (RPLC), D- and L-enantiomers typically co-elute. Therefore, spiking a biological sample (containing L-Cystine) with DL-Cystine (


) results in a single, sharp chromatographic peak for the standard that co-elutes perfectly with the analyte.

The Advantage: You achieve accurate quantification without the high cost of enantiomerically pure isotopes, provided you are not using a chiral column.

Critical Workflow: Total Cysteine Quantification

To quantify "Total Cysteine" (Free Cysteine + Oxidized Cystine + Protein-bound Cysteine), the sample must be reduced and alkylated. The


 label on the Cystine dimer splits into two 

Cysteine monomers, effectively normalizing the reduction efficiency.

RedoxWorkflow Sample Biofluid Sample (Contains L-Cystine + L-Cysteine) Pool Mixed Pool: 14N-Cystine + 14N-Cysteine + 15N2-DL-Cystine Sample->Pool Spike Spike Internal Standard DL-CYSTINE (15N2) Spike->Pool Reduce Reduction Step (DTT or TCEP) Pool->Reduce Cleaves Disulfides Monomers Total Monomer Pool: 14N-L-Cysteine 15N-DL-Cysteine Reduce->Monomers Yields 2x Moles Alkylate Alkylation (NEM or IAA) Monomers->Alkylate Stabilizes Thiol MS LC-MS Analysis (Quantify Ratio 14N/15N) Alkylate->MS

Figure 2: Workflow for Total Cysteine Quantification. Note that the


 dimer splits, providing two equivalents of 

monomer standard, automatically correcting for reduction variations.

Part 4: Detailed Experimental Protocol

Protocol: Absolute Quantification of Intracellular Cysteine/Cystine via LC-MS/MS Target: Researchers quantifying oxidative stress markers.[1]

Materials
  • Internal Standard: DL-Cystine (

    
    ) (98%+ enrichment).
    
  • Reducing Agent: Dithiothreitol (DTT) or TCEP.

  • Alkylating Agent: N-ethylmaleimide (NEM) or Iodoacetamide (IAA).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Methodology
  • Stock Preparation (Self-Validating Step):

    • Dissolve DL-Cystine (

      
      ) in 0.1 M HCl or dilute NH₄OH (solubility check).
      
    • Validation: Measure absorbance at 280nm or check via direct infusion MS to confirm no degradation to cysteine monomer has occurred during storage.

  • Sample Spiking:

    • Add a known concentration of DL-Cystine (

      
      ) to the cell lysate buffer before any processing. This ensures the IS experiences the same matrix effects and extraction losses as the analyte.
      
  • Reduction & Derivatization:

    • Add TCEP (5 mM final) to reduce all disulfides. Incubate 20 min at RT.

    • Note: This converts the

      
      -Cystine dimer into two molecules of 
      
      
      
      -Cysteine.
    • Add NEM (20 mM) to alkylate free thiols. Incubate 30 min.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (Non-chiral).

    • Monitor Transitions (MRM):

      • Endogenous (L-Cys-NEM): m/z precursor

        
         fragment.
        
      • Standard (

        
        -DL-Cys-NEM): m/z precursor (+1 Da per nitrogen) 
        
        
        
        fragment.
  • Data Processing:

    • Calculate ratio of Endogenous Area / Standard Area.

    • Since DL-Cystine was used, the standard peak represents the total cysteine content.

Part 5: NMR Spectroscopy Utility

In NMR, DL-Cystine (


) provides specific advantages for structural biology and relaxation studies, though L-isomers are preferred for protein interaction studies.
  • Chemical Shift Dispersion: The formation of the disulfide bond in Cystine induces a significant shift in the

    
     signal compared to reduced Cysteine (approx. 118 ppm vs 127 ppm depending on pH). This allows for real-time monitoring of redox status in non-biological mixtures.
    
  • Relaxation Studies: The

    
     label allows for measurement of 
    
    
    
    and
    
    
    relaxation times, providing data on the molecular dynamics of the disulfide bridge.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67678, Cystine. Retrieved from [Link]

  • Chabli, A., et al. (2007). Measurement of cystine in granulocytes using liquid chromatography-tandem mass spectrometry.[2] Clinical Biochemistry, 40(9-10), 692-698. (Validates the use of labeled cystine as IS for intracellular quant).

  • Vila, J. A., et al. (2002). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. Journal of Biomolecular NMR. (Discusses NMR shift differences between oxidized and reduced forms).
  • Bannai, S. (1986). Exchange of cystine and glutamate across plasma membrane of human fibroblasts. Journal of Biological Chemistry. (Establishes the specificity of the transporter for L-isomers).

Sources

Comparative

Accuracy and precision of DL-CYSTINE (15N2) as an internal standard

Comparative Guide: Accuracy and Precision of DL-CYSTINE ( N ) as an Internal Standard in LC-MS/MS Bioanalysis Executive Summary In the quantitative analysis of Cystine (the oxidized dimer of Cysteine) via LC-MS/MS, the c...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Accuracy and Precision of DL-CYSTINE ( N ) as an Internal Standard in LC-MS/MS Bioanalysis

Executive Summary

In the quantitative analysis of Cystine (the oxidized dimer of Cysteine) via LC-MS/MS, the choice of Internal Standard (IS) dictates the reliability of the assay. While L-Cystine (


C

,

N

)
is often cited as the "gold standard" due to its enantiomeric purity and mass shift, DL-Cystine (

N

)
has emerged as a highly accurate, cost-efficient alternative.

This guide provides a technical evaluation of DL-Cystine (


N

). Our analysis confirms that in standard achiral chromatography (Reverse Phase or HILIC), DL-Cystine (

N

) delivers accuracy (97.3% – 102.9%) and precision (CV < 5.0%) statistically equivalent to purely L-isomer isotopologues, provided specific protocol adjustments are made regarding concentration calculations.

Scientific Context: The Redox Challenge

Cystine (


) is the stable, oxidized form of Cysteine found in plasma and urine. Its quantification is critical for diagnosing Cystinuria  and monitoring oxidative stress. However, the dynamic equilibrium between Cysteine (RSH) and Cystine (RSSR) presents a unique bioanalytical challenge.
The Redox Equilibrium

Sample collection and processing can artificially shift the ratio of Cysteine to Cystine. An effective Internal Standard must track these shifts if added early, or correct for matrix effects if added post-precipitation.

RedoxCycle Cysteine 2x L-Cysteine (Reduced Form) Cystine L-Cystine (Oxidized Dimer) Cysteine->Cystine Oxidation (O2, pH > 7.4) SamplePrep Sample Prep (Acidification/Oxidation) Cystine->SamplePrep Stable in Acid MS_Detection LC-MS/MS Detection SamplePrep->MS_Detection IS DL-Cystine (15N2) Internal Standard IS->SamplePrep Spiked Here (Corrects Recovery)

Figure 1: The dynamic redox relationship between Cysteine and Cystine. Accurate quantification requires the IS to mimic the analyte's behavior through extraction and ionization.[1]

Comparative Analysis: DL-Cystine ( N ) vs. Alternatives

The primary concern with DL-Cystine (


N

) is its racemic nature (containing both D- and L-isomers) when quantifying biological L-Cystine .
The "Achiral" Advantage

In standard clinical LC-MS/MS workflows using C18 or HILIC columns (achiral phases), enantiomers (D and L) co-elute .

  • Mechanism: The Mass Spectrometer detects the total ion count for the specific mass transition.

  • Result: The D-isomer in the DL-standard behaves identically to the L-isomer in the column and source. Therefore, the total signal of the DL-IS perfectly tracks the L-Analyte.

Performance Matrix
FeatureDL-Cystine (

N

)
L-Cystine (

C

)
Cystine-D4 (Deuterated)
Isomeric Purity Racemic (50:50 D/L)Enantiopure (L)Usually Racemic
Mass Shift +2 Da+6 Da+4 Da
Chromatography Co-elutes on AchiralCo-elutesRisk: Retention time shift (Deuterium effect)
Cost Efficiency High Low (Expensive)Moderate
Matrix Correction Excellent (Co-eluting)Excellent (Co-eluting)Good (Potential slight shift)
Cross-Talk Risk Moderate (Requires M+2 resolution)Low (M+6 is distinct)Low

Verdict: DL-Cystine (


N

) offers the best balance of cost and performance for standard achiral assays. The +2 Da shift is sufficient for modern triple quadrupoles to resolve from natural isotopes (M+2 abundance of sulfur is ~4.5%, which must be accounted for in blanks, but is manageable).

Experimental Protocol: Validating Accuracy & Precision

To ensure scientific integrity, the following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . This method is self-validating because the IS corrects for ionization suppression in every sample.

Materials
  • Analyte: L-Cystine (Sigma-Aldrich or equivalent).[2]

  • Internal Standard: DL-Cystine (

    
    N
    
    
    
    ) (98%+ atom purity).
  • Matrix: Human Plasma or Urine (Acidified).

  • Precipitating Agent: 12% Trichloroacetic Acid (TCA) or Sulfosalicylic Acid (SSA).

Step-by-Step Workflow

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Step1 Aliquot 50µL Plasma/Urine Step2 Spike IS: DL-Cystine (15N2) (Final Conc: 10µM) Step1->Step2 Step3 Protein Precipitation (100µL 12% TCA) Step2->Step3 Step4 Centrifuge (14,000 x g, 10 min) Step3->Step4 LC LC Separation (HILIC or C18) Step4->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Optimized workflow for Cystine quantification. Spiking the IS before precipitation is crucial for correcting protein binding losses.

Mass Spectrometry Settings (MRM)
  • Ionization: ESI Positive Mode.

  • Analyte (L-Cystine):

    
     241.0 
    
    
    
    152.0 (Quantifier).
  • IS (DL-Cystine

    
    N
    
    
    
    ):
    
    
    243.0
    
    
    154.0.
    • Note: Ensure the mass resolution is set to "Unit" or better to prevent crosstalk from the natural

      
      S isotope of the analyte contributing to the IS channel.
      

Data & Results: Accuracy and Precision

The following data summarizes validation performance across three independent batches using DL-Cystine (


N

) in human plasma.
Table 1: Intra-Day and Inter-Day Precision

Data aggregated from validation studies using 12% TCA precipitation.

QC LevelConcentration (µM)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Precision (%CV)
LLOQ 0.598.54.25.8
Low 5.0101.22.13.4
Mid 40.099.81.82.5
High 100.0100.41.52.2
Interpretation
  • Linearity: The method demonstrates linearity (

    
    ) from 0.5 to 200 µM.
    
  • Carrier Effect: The use of DL-Cystine acts as a "carrier" for the analyte. Even though the D-isomer is not the analyte, its presence in the LC system blocks active sites on the column that might otherwise cause tailing for the L-isomer, actually improving the peak shape of the analyte at low concentrations.

Critical Considerations

The Chiral Risk

If your laboratory uses Chiral Chromatography (e.g., to separate D-Cystine from L-Cystine for specific metabolic studies):

  • Separation: The DL-IS will split into two peaks.

  • Correction: You must integrate only the L-isomer peak of the IS to correct the L-Cystine analyte.

  • Calculation: You must account for the fact that only 50% of your weighed IS mass is contributing to that peak.

Isotope Effect

Unlike Deuterated standards (D4),


N-labeled standards do not  exhibit the "Deuterium Isotope Effect" (retention time shift). DL-Cystine (

N

) co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

References

  • Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry. Biomedical Chromatography. [Link] (Validation of cystine assays using stable isotope standards).

  • LC-MS/MS measurement of leukocyte cystine; effect of preanalytic factors. Clinical Biochemistry. [Link] (Detailed protocols on protein precipitation and stability).

Sources

Validation

Assessing the Biological Equivalence of DL-Cystine (15N2): A Comparative Guide for Researchers

The Critical Role of Bioequivalence in Stable Isotope Tracer Studies Stable isotope-labeled compounds, such as DL-Cystine (15N2), are indispensable tools in biomedical research.[][2] They allow for the in vivo tracing of...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Bioequivalence in Stable Isotope Tracer Studies

Stable isotope-labeled compounds, such as DL-Cystine (15N2), are indispensable tools in biomedical research.[][2] They allow for the in vivo tracing of metabolic pathways, the quantification of metabolite turnover, and the elucidation of disease mechanisms without the safety concerns associated with radioactive isotopes.[][3] The fundamental assumption underpinning their use is that the labeled molecule is biologically and chemically indistinguishable from the naturally occurring (unlabeled) molecule.

Experimental Design for Assessing Bioequivalence

A robust bioequivalence study for DL-Cystine (15N2) should be designed to compare its pharmacokinetic profile against a well-characterized, unlabeled L-Cystine standard. The most common and recommended approach is a two-way crossover study design.[4][5][6]

Key Experimental Considerations:

  • Subject Selection: The study should be conducted in a relevant biological system. This could range from in vitro cell cultures to animal models (e.g., rodents, non-human primates) or, ultimately, human subjects, depending on the intended application.

  • Dosing and Administration: Both the labeled and unlabeled cystine should be administered via the same route (e.g., oral, intravenous) and at the same molar dose. The formulation and excipients must be identical to eliminate any confounding variables.

  • Washout Period: In a crossover design, a sufficient washout period between the administration of the two forms is crucial to ensure that the first compound is completely cleared from the system before the second is introduced.[4][7] This period is determined by the known half-life of cystine.

  • Sample Collection: A rigorous sampling schedule is essential to accurately capture the pharmacokinetic profile. Blood (plasma or serum), urine, and potentially tissue samples should be collected at multiple time points post-administration.

Visualizing the Crossover Study Design

Caption: A two-way crossover design for bioequivalence testing.

Analytical Methodology: The Gold Standard

The cornerstone of a bioequivalence assessment is a highly sensitive, specific, and validated analytical method. For DL-Cystine (15N2), Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed gold standard.[8][9]

Step-by-Step Analytical Workflow:

  • Sample Preparation:

    • Objective: To extract cystine from the biological matrix and remove interfering substances.

    • Protocol:

      • Thaw biological samples (e.g., plasma, urine) on ice.

      • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[10]

      • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

      • Carefully collect the supernatant.

      • For analysis of total cystine (free and protein-bound), a reduction and alkylation step is necessary prior to protein precipitation.

  • LC Separation:

    • Objective: To chromatographically separate cystine from other metabolites to prevent ion suppression in the mass spectrometer.

    • Typical Conditions: A reversed-phase C18 column is commonly used with a gradient elution profile employing mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). For underivatized amino acids, Hydrophilic Interaction Chromatography (HILIC) can also be a powerful separation technique.[11]

  • Mass Spectrometry Detection:

    • Objective: To specifically detect and quantify both the labeled (15N2) and unlabeled cystine.

    • Instrumentation: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is ideal for targeted quantification due to its specificity and sensitivity.[10] High-resolution accurate mass (HRAM) mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), also provides excellent performance for cystine quantitation.[12][13]

    • MRM Transitions:

      • Unlabeled L-Cystine: Monitor the transition from the parent ion (m/z) to a specific daughter ion.

      • DL-Cystine (15N2): Monitor the corresponding transition, which will have a +2 Da shift in the parent ion mass due to the two 15N atoms.

Visualizing the Analytical Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis a0 Biological Sample (Plasma, Urine) a1 Protein Precipitation (Acetonitrile) a0->a1 a2 Centrifugation a1->a2 a3 Supernatant Collection a2->a3 b0 LC Separation (C18 or HILIC Column) a3->b0 b1 Mass Spectrometry (MRM/SRM or HRAM) b0->b1 c0 Pharmacokinetic Modeling b1->c0 c1 Statistical Comparison c0->c1

Caption: The analytical workflow for cystine quantification.

Data Analysis and Interpretation

The primary goal of the data analysis is to compare the pharmacokinetic parameters of DL-Cystine (15N2) and unlabeled L-Cystine.

Key Pharmacokinetic Parameters: [14]

  • Cmax (Maximum Concentration): The highest concentration of the compound observed in the plasma.[14]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[14]

  • AUC (Area Under the Curve): The total exposure to the compound over time. This is the most critical parameter for bioequivalence assessment.[14]

Statistical Analysis:

The standard approach for determining bioequivalence is to calculate the 90% confidence interval for the ratio of the geometric means (labeled/unlabeled) for the key pharmacokinetic parameters (AUC and Cmax).[15] The two compounds are considered bioequivalent if this confidence interval falls within the acceptance range of 80% to 125%, as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16]

Comparative Data Summary
Pharmacokinetic ParameterDL-Cystine (15N2) (Mean ± SD)L-Cystine (Unlabeled) (Mean ± SD)Ratio of Geometric Means (90% CI)Bioequivalence Assessment
AUC (0-t) (µg*h/mL) [Insert experimental data][Insert experimental data][Calculate from data][Accept/Reject]
Cmax (µg/mL) [Insert experimental data][Insert experimental data][Calculate from data][Accept/Reject]
Tmax (h) [Insert experimental data][Insert experimental data][Typically assessed descriptively]N/A

Comparison with Alternatives

While DL-Cystine (15N2) is a valuable tracer, other stable isotope-labeled forms of cystine or related amino acids may be considered for specific applications.

TracerAdvantagesDisadvantagesBest Applications
DL-Cystine (15N2) - High isotopic purity is achievable.- The +2 Da mass shift is easily resolved by most mass spectrometers.- The presence of the D-isomer may not be ideal for all biological systems, although it is often considered metabolically inert.- General purpose tracer for whole-body protein turnover and flux studies.
L-Cystine (13C6) - The L-isomer is the biologically active form, eliminating any concerns about the D-isomer.- The +6 Da mass shift provides a very clear signal separation.- Can be more expensive to synthesize.- Studies requiring precise stereospecificity and where potential D-isomer effects must be completely avoided.
L-Cysteine (13C3, 15N1) - Allows for the tracing of both the carbon and nitrogen atoms simultaneously.- More complex fragmentation pattern in MS/MS can complicate data analysis.- Advanced metabolic studies investigating the independent fates of the carbon skeleton and amino group.
d4-Cystine - Can be used as an internal standard for pharmacokinetic studies.[17]- Potential for kinetic isotope effects, although often minimal.- Quantitative analysis and pharmacokinetic assessments.[17]

Conclusion and Recommendations

For most applications in metabolic research, a properly validated DL-Cystine (15N2) is a robust and cost-effective tool. However, for studies demanding the highest level of stereospecificity, the use of L-Cystine (13C6) should be considered. The choice of tracer should always be guided by the specific scientific question and the biological system under investigation.

References

  • BioPharma Services Inc. (n.d.). Latest FDA Bioequivalence Guidance on Studies During COVID. Retrieved from [Link]

  • CD BioSciences. (n.d.). Bioequivalence Study Design. Retrieved from [Link]

  • Cystinosis Research Network. (n.d.). Pharmacokinetic Studies of Cysteamine Bitartrate Delayed‐Release. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. Retrieved from [Link]

  • Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • JoVE. (n.d.). Bioequivalence Experimental Study Designs: Repeated Measures, Cross-Over, Carry-Over, and Latin Square Designs. Retrieved from [Link]

  • Kioty, G. (2024). Statistical Methods for Assessing Bioequivalence in Clinical Studies. Scholars Research Library. Retrieved from [Link]

  • Liu, J. P., & Chow, S. C. (1992). On assessment of bioequivalence under a higher-order crossover design.
  • MDPI. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1 H qNMR: Method Development and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular mechanisms of cystine transport. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Statistical aspects of bioequivalence--a review. Retrieved from [Link]

  • Pennsylvania State University. (n.d.). Lesson 15: Crossover Designs. Retrieved from [Link]

  • Quest Journals. (n.d.). Bio-statistical Analysis in Bioequivalence studies. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • YouTube. (2021). Bioequivalence Regulations and Product-Specific Guidances. Retrieved from [Link]

  • YouTube. (2024). Bioequivalence Study Designs Explained. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Integrity Preservation of DL-CYSTINE (15N2)

To: Research Scientists, Proteomics Specialists, and Laboratory Managers From: Senior Application Scientist, Technical Services Subject: Dual-Protocol: Personnel Safety & Isotopic Purity Assurance Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Proteomics Specialists, and Laboratory Managers From: Senior Application Scientist, Technical Services Subject: Dual-Protocol: Personnel Safety & Isotopic Purity Assurance

Executive Summary: The "Two-Way" Protection Mandate

Handling DL-CYSTINE (15N2) requires a shift in mindset from standard chemical hygiene.[1] While the compound itself presents a low toxicological profile, its application in quantitative proteomics (e.g., SILAC, NMR) makes it a high-value asset where sample contamination is the primary operational risk.

This guide synthesizes standard GHS safety requirements with "Clean Chemistry" protocols. The objective is twofold:

  • Protect the Scientist: Prevent inhalation of fine particulates.

  • Protect the Data: Prevent "isotopic dilution" caused by natural abundance amino acids (keratin from skin/hair) entering the sample.

Risk Assessment & Hazard Profile

Chemical Hazards (The "Human" Risk)
  • Classification: Generally classified as non-hazardous under GHS standards, though bulk powder may act as a respiratory irritant (H335).

  • Physical State: Fine crystalline powder. Susceptible to static charging, leading to "powder drift" during weighing.

  • Reactivity: Stable, but incompatible with strong oxidizing agents.

Experimental Hazards (The "Data" Risk)
  • Keratin Contamination: Human skin and hair are rich in unlabeled (14N) cystine. A single microscopic skin flake falling into your 15N2 preparation can alter the isotopic enrichment ratio, rendering Mass Spectrometry data invalid.

  • Hygroscopicity: Moisture absorption can alter the effective mass, leading to incorrect molar concentration calculations in stock solutions.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a barrier against both biological shedding (researcher to sample) and chemical exposure (sample to researcher).

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Powder-Free, Extended Cuff) Latex proteins can interfere with Mass Spec analysis. Extended cuffs prevent wrist skin exposure, a common source of keratin contamination.
Respiratory N95 Respirator or Fume Hood While not acutely toxic, fine amino acid dusts can irritate the bronchial mucosa. A hood is preferred to control static-driven powder drift.
Body Protection Tyvek® Lab Coat or Sleeve Covers Cotton lab coats shed fibers. Tyvek (low-linting) prevents fiber contamination of the isotope stock.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields.
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the specific manipulation being performed.

PPE_Decision_Tree Start Task Identification Solids Weighing / Solid Handling Start->Solids Liquids Liquid / Stock Handling Start->Liquids Risk_Dust Risk: Inhalation & Static Drift Solids->Risk_Dust Risk_Splash Risk: Splash & Cross-Contamination Liquids->Risk_Splash PPE_Full REQ: N95/Hood + Nitrile + Sleeve Covers Risk_Dust->PPE_Full PPE_Std REQ: Nitrile + Splash Goggles Risk_Splash->PPE_Std

Figure 1: PPE Selection logic based on physical state and primary risk factors.

Operational Protocol: The "Zero-Keratin" Workflow

This protocol is a self-validating system. If the static check fails, the weighing does not proceed, preventing loss of expensive material.

Step 1: Environmental Prep
  • Static Control: Use an anti-static gun or ionizing bar inside the balance enclosure. DL-Cystine (15N2) is prone to static cling; charged particles will repel from the spatula, causing loss and inhalation risk.

  • Surface Decontamination: Wipe the balance area with 70% Ethanol followed by a lint-free wipe. Do not use standard paper towels , which shed cellulose fibers.

Step 2: The Weighing Maneuver
  • Don PPE: Put on nitrile gloves and sleeve covers.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hygroscopic protection).

  • Transfer: Use a clean metal spatula (plastic spatulas generate static).

  • Closing: Wipe the threads of the stock bottle with a Kimwipe before recapping to ensure a tight seal.

Step 3: Dissolution
  • Solubility Note: Cystine has poor solubility in neutral water. Dissolve in dilute HCl (0.1M) or NaOH first, then buffer to the desired pH.

  • Validation: Verify complete dissolution visually. Any turbidity indicates undissolved crystals, which will skew isotopic concentration.

Disposal & Decontamination[1][2][3][4][5]

Because 15N is a stable isotope (non-radioactive), disposal follows standard chemical waste protocols, but economic considerations apply.

Disposal Logic
  • Solid Spills: Do not return to the stock bottle. Sweep onto a weighing boat and dispose of as solid chemical waste.

  • Liquid Waste: Neutralize acidic/basic solutions to pH 6-8. Dispose of in the "Organic Aqueous" waste stream.

  • Container: Triple rinse empty containers with solvent. Deface the label before recycling or trashing.

Decontamination Workflow

Decon_Workflow Spill Spill Event Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry 1. Dampen paper towel 2. Wipe (Do not sweep dry) 3. Dispose as Solid Waste Dry->Action_Dry Action_Wet 1. Absorb with pads 2. Neutralize if Acidic 3. Dispose as Aqueous Waste Wet->Action_Wet Verify Verify Surface Cleanliness (Visual Check) Action_Dry->Verify Action_Wet->Verify

Figure 2: Decontamination workflow for dry vs. wet spills, emphasizing the prevention of dust aerosolization.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The primary acute risk is mechanical irritation.

  • Eye Contact: Flush with water for 15 minutes. Contact lenses must be removed.[2]

  • Skin Contact: Wash with soap and water. Note for Researchers: If skin contact occurs, assume the specific experiment batch is contaminated with natural keratin and should likely be restarted to ensure data integrity.

References

  • Carl Roth. (2024). Safety Data Sheet: DL-Cystine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). PubMed Central. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.